7-Bromo-4-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBFYZCJCKOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595934 | |
| Record name | 7-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-07-8 | |
| Record name | 7-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 7-Bromo-4-methyl-1H-indole, a significant heterocyclic compound utilized in medicinal chemistry and organic synthesis. This document collates available data on its physical and spectral characteristics, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Core Chemical and Physical Properties
This compound is a substituted indole derivative. The indole scaffold is a prevalent structural motif in numerous biologically active compounds, making its halogenated and alkylated analogues valuable intermediates in drug discovery.[1][2] The strategic placement of the bromo and methyl groups on the indole ring influences its electronic properties and steric hindrance, thereby affecting its reactivity and potential biological interactions.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 165669-07-8 | [3] |
| Molecular Formula | C₉H₈BrN | [3] |
| Molecular Weight | 210.07 g/mol | [3] |
| Appearance | No data available (likely a solid) | [3] |
| Solubility | No data available | [3] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [3] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following table summarizes the reported ¹H and ¹³C NMR data for a closely related isomer, 7-Bromo-3-methyl-1H-indole. The chemical shifts provide a reference for the expected resonances of this compound.
Table 2: NMR Spectroscopic Data for 7-Bromo-3-methyl-1H-indole in CDCl₃ [4]
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ 8.06 (s, 1H) | δ 135.07 |
| δ 7.55 (d, J = 7.9 Hz, 1H) | δ 129.64 |
| δ 7.37 (d, J = 7.6 Hz, 1H) | δ 124.31 |
| δ 7.08 – 6.97 (m, 2H) | δ 122.33 |
| δ 2.35 (d, J = 1.0 Hz, 3H) | δ 120.42 |
| δ 118.23 | |
| δ 113.13 | |
| δ 104.75 | |
| δ 9.97 |
Note: This data is for the 3-methyl isomer and serves as an illustrative example.[4]
2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern for a single bromine atom (approximately a 1:1 ratio for M and M+2).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Calculated) | Proposed Fragment | Expected Relative Abundance | Notes |
| [M]⁺ | 209/211 | Molecular Ion | Medium | Isotopic pattern for one bromine atom will be observed. |
| [M-CH₃]⁺ | 194/196 | Loss of a methyl radical | Low | |
| [M-Br]⁺ | 130 | Loss of a bromine radical | Medium to High |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and analysis of bromo-methyl-indole derivatives.
3.1. Synthesis of 5-Bromo-7-methylindole (A Representative Protocol)
This protocol describes a three-step synthesis of 5-bromo-7-methylindole from 4-bromo-2-methylaniline, illustrating a common synthetic strategy for this class of compounds.[5]
Step 1: Iodination of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline in acetonitrile in a three-neck flask at room temperature.
-
Add iodine (I₂) in portions while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Add water and stir for 1 hour.
-
Filter the precipitate, wash with water, and dry to obtain 4-bromo-2-iodo-6-methylaniline.[5]
Step 2: Sonogashira Coupling
-
To a solution of 4-bromo-2-iodo-6-methylaniline in a suitable solvent, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylethylamine).[5]
-
Slowly add trimethylsilylacetylene dropwise at room temperature under an inert atmosphere.
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.[5]
Step 3: Ring Closure Reaction
-
Dissolve the product from the previous step in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and heat the reaction mixture (e.g., to 60°C) for 2 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., methyl tert-butyl ether).
-
Wash the organic layer with an aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-7-methylindole.[5]
3.2. General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
This protocol provides a general method for acquiring the mass spectrum of a small organic molecule like this compound.[6]
-
Sample Preparation:
-
Instrument Setup:
-
Set the mass spectrometer to positive or negative ion detection mode.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range.
-
Visualized Workflows and Pathways
4.1. General Workflow for Chemical Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.
Caption: General workflow for chemical synthesis and characterization.
4.2. Representative Synthetic Pathway: Bartoli Indole Synthesis
The Bartoli indole synthesis is a common method for preparing substituted indoles. The diagram below illustrates a modified Bartoli synthesis for a related methyl-indole.
Caption: Simplified Bartoli indole synthesis pathway.
Reactivity and Applications
This compound serves as a versatile building block in organic synthesis. The bromine atom can be readily displaced or involved in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further functional groups. For instance, it can undergo dehalogenation to yield 4-methylindole.[7] The indole nucleus itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][8] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3] All experimental work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. 165669-07-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. rsc.org [rsc.org]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for 7-Bromo-4-methyl-1H-indole, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines established methodologies, including the Bartoli Indole Synthesis and the Fischer Indole Synthesis, providing detailed experimental protocols adapted from literature for closely related analogues. Quantitative data is summarized for clarity, and key reaction pathways are visualized using Graphviz diagrams.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful and direct method for preparing 7-substituted indoles from ortho-substituted nitroarenes. For the synthesis of this compound, the logical precursor is 1-bromo-4-methyl-2-nitrobenzene. The reaction proceeds via the addition of a vinyl Grignard reagent to the nitro group, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization. An ortho-substituent, in this case, the bromine atom, is crucial for directing the cyclization to the 7-position.
General Reaction Scheme
Caption: Bartoli Indole Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the synthesis of similar 7-bromoindoles.
Synthesis of 1-Bromo-4-methyl-2-nitrobenzene (Starting Material): A solution of 2-bromo-5-methylaniline (1.0 eq) in a mixture of acetic anhydride and acetic acid is treated with nitric acid at low temperature to yield the nitrated intermediate. Subsequent hydrolysis affords 1-bromo-4-methyl-2-nitrobenzene.
| Reactant/Reagent | Molar Eq. | Notes |
| 2-Bromo-5-methylaniline | 1.0 | - |
| Acetic Anhydride | Excess | Solvent and acetylating agent |
| Acetic Acid | Excess | Solvent |
| Nitric Acid | 1.1 | Added dropwise at 0-5 °C |
Bartoli Indole Synthesis: A solution of 1-bromo-4-methyl-2-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -40 °C under an inert atmosphere. Vinylmagnesium bromide (3.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | Temperature | Time | Yield (estimated) |
| 1-Bromo-4-methyl-2-nitrobenzene | 1.0 | -40 °C to rt | 12 h | 60-70% |
| Vinylmagnesium bromide | 3.0 | - | - | - |
| Anhydrous THF | - | - | - | - |
| Saturated aq. NH4Cl | - | - | - | - |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the required precursor is (3-bromo-6-methylphenyl)hydrazine. This hydrazine is then reacted with a suitable aldehyde or ketone, such as acetaldehyde or acetone, followed by acid-catalyzed cyclization.
General Reaction Scheme
Caption: Fischer Indole Synthesis of this compound.
Experimental Protocol
The following is a general procedure for the Fischer indole synthesis.
Synthesis of (3-Bromo-6-methylphenyl)hydrazine (Starting Material): 3-Bromo-6-methylaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reduced with a suitable reducing agent, such as tin(II) chloride, to afford (3-bromo-6-methylphenyl)hydrazine.
| Reactant/Reagent | Molar Eq. | Notes |
| 3-Bromo-6-methylaniline | 1.0 | - |
| Sodium Nitrite | 1.1 | Added as an aqueous solution |
| Hydrochloric Acid | Excess | - |
| Tin(II) Chloride | 2.5 | Added portion-wise |
Fischer Indole Synthesis: A solution of (3-bromo-6-methylphenyl)hydrazine (1.0 eq) and an appropriate carbonyl compound (e.g., acetaldehyde, 1.1 eq) in a suitable solvent like ethanol is stirred at room temperature to form the hydrazone. After completion of the hydrazone formation, a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography.
| Reactant/Reagent | Molar Eq. | Temperature | Time | Yield (estimated) |
| (3-Bromo-6-methylphenyl)hydrazine | 1.0 | rt to reflux | 4-8 h | 50-65% |
| Acetaldehyde | 1.1 | - | - | - |
| Ethanol | - | - | - | - |
| Sulfuric Acid | Catalytic | - | - | - |
Data Presentation
Summary of Reaction Conditions and Yields
| Synthesis Route | Starting Material | Key Reagents | Typical Yield |
| Bartoli Indole Synthesis | 1-Bromo-4-methyl-2-nitrobenzene | Vinylmagnesium bromide, THF | 60-70% (estimated) |
| Fischer Indole Synthesis | (3-Bromo-6-methylphenyl)hydrazine | Acetaldehyde, H2SO4 | 50-65% (estimated) |
Spectroscopic Data
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined the most plausible and efficient synthetic routes for the preparation of this compound. The Bartoli indole synthesis offers a direct and regioselective approach, while the Fischer indole synthesis provides a classic and reliable alternative. The provided experimental protocols, adapted from established literature for analogous compounds, serve as a strong foundation for the successful synthesis of this important indole derivative in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve higher yields.
References
Spectroscopic Analysis of 7-Bromo-4-methyl-1H-indole: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the spectroscopic characterization of 7-Bromo-4-methyl-1H-indole and similar substituted indoles.
Predicted and Analogous Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for compounds structurally similar to this compound. This information serves as a valuable reference for the analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of Analogous Bromo-Methyl-Indoles
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) |
| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H) |
Table 2: ¹³C NMR Data of Analogous Bromo-Methyl-Indoles
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 |
| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 |
Mass Spectrometry (MS)
While no experimental mass spectrum for this compound is available, the fragmentation pattern can be predicted. The molecular ion peak would show a characteristic 1:1 isotopic pattern for the bromine atom (M and M+2).
Table 3: Predicted Mass Spectrometry Fragmentation for 7-Bromo-1H-indole Radical Cation
| m/z (calculated) | Proposed Fragment | Expected Relative Abundance | Notes |
| 195/197 | Molecular Ion [M]⁺ | Medium to High | Isotopic pattern for one bromine atom (approx. 1:1 ratio) will be observed. |
Infrared (IR) Spectroscopy
The IR spectrum of an indole derivative is characterized by several key absorptions. Data for a related compound, 7-Bromo-5-methyl-1H-indole, is provided as a reference.
Table 4: Characteristic IR Absorption Bands for a Bromo-Methyl-Indole Analogue
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-N Stretch | 1350-1250 | Medium |
| C-Br Stretch | 700-500 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Substituted indoles typically exhibit two main absorption bands in the UV region, corresponding to the ¹La and ¹Lb transitions. The position of these bands is sensitive to the substitution pattern and the solvent. For 5-bromoindole in ethanol, a bathochromic (red) shift of both the ¹La and ¹Lb absorption bands is observed compared to unsubstituted indole. A similar effect would be expected for this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the purified solid sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 12-15 ppm.
-
The acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.
-
Acquire 8-16 scans depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-220 ppm.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform Fourier transformation. Phase and baseline correct the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used.
-
Analysis:
-
For EI, a direct insertion probe or a GC-MS setup can be used. A standard electron energy of 70 eV is typically used.
-
For ESI, the sample solution is infused directly or via an LC system into the ion source.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using the spectrum of the empty ATR crystal.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Analysis: Use a solvent-filled cuvette as a blank to correct for solvent absorption.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized indole derivative.
Caption: Spectroscopic Analysis Workflow.
Spectroscopic Analysis of 7-Bromo-4-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 7-Bromo-4-methyl-1H-indole. Due to the limited availability of published spectral data for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally similar indole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indole ring, and the methyl group. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing and anisotropic effects of the bromine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.1 - 8.3 | br s | - |
| H2 | 7.2 - 7.3 | t | ~2.5 |
| H3 | 6.5 - 6.6 | dd | ~2.5, ~1.0 |
| H5 | 6.9 - 7.0 | d | ~7.5 |
| H6 | 7.2 - 7.3 | d | ~7.5 |
| 4-CH₃ | 2.4 - 2.5 | s | - |
Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 123 - 125 |
| C3 | 102 - 104 |
| C3a | 128 - 130 |
| C4 | 130 - 132 |
| C5 | 121 - 123 |
| C6 | 123 - 125 |
| C7 | 115 - 117 |
| C7a | 135 - 137 |
| 4-CH₃ | 18 - 20 |
Predicted solvent: CDCl₃ or DMSO-d₆.
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrN), the expected exact mass is approximately 210.98 u. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Ion | Description |
| 211/213 | [C₉H₈BrN]⁺ | Molecular Ion (M⁺) |
| 132 | [M - Br]⁺ | Loss of a bromine radical |
| 131 | [M - HBr]⁺ | Loss of hydrogen bromide |
| 104 | [C₈H₆N]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for small organic molecules like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Visualizations
The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation of the molecule.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
An In-depth Technical Guide to the Physical Characteristics of 7-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 7-Bromo-4-methyl-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of key data to support synthesis, characterization, and further investigation of this compound.
Chemical and Physical Properties
This compound is a substituted indole derivative. Indole and its analogs are a significant class of heterocyclic compounds that are prevalent in a wide array of natural products and pharmaceutically active molecules. The introduction of bromine and methyl groups to the indole scaffold can significantly influence its physicochemical properties and biological activity.
Table 1: Summary of Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| CAS Number | 165669-07-8 | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Further research is required to determine the experimental values for appearance, melting point, boiling point, and solubility.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound would provide detailed information about the chemical environment of each atom in the molecule.
At present, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the cited literature. Researchers are encouraged to acquire and report this data to enrich the collective understanding of this compound.
Synthesis and Experimental Protocols
The synthesis of substituted indoles can be achieved through various methods, with the Fischer indole synthesis being one of the most common and versatile approaches.[2][3][4][5]
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a plausible starting material would be (3-bromo-6-methylphenyl)hydrazine, which would then be reacted with a suitable aldehyde or ketone, followed by cyclization.
The general mechanism for the Fischer indole synthesis is as follows:
-
Reaction of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization of the phenylhydrazone to an enamine.
-
A[2][2]-sigmatropic rearrangement (Claisen-like rearrangement).
-
Loss of ammonia and subsequent aromatization to form the indole ring.
A detailed, step-by-step experimental protocol for the synthesis of this compound is not currently available in the public literature. However, a multi-step synthesis for the isomeric 5-bromo-7-methylindole has been reported, which may provide insights into potential reaction conditions and purification methods.[6] This synthesis starts from 4-bromo-2-methylaniline and proceeds through iodination, Sonogashira coupling, and a final ring-closing reaction.[6]
General Experimental Considerations for Indole Synthesis
-
Reaction Conditions: The Fischer indole synthesis is typically carried out under acidic conditions, using catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. Microwave-assisted synthesis has also been shown to be an efficient method for promoting this reaction.[3]
-
Solvents: A variety of solvents can be used, with the choice depending on the specific substrates and reaction conditions.
-
Purification: Purification of the final indole product is commonly achieved through column chromatography on silica gel.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow of the proposed Fischer indole synthesis for this compound.
Caption: Proposed Fischer Indole Synthesis Pathway.
Safety and Handling
Detailed safety information for this compound is not explicitly available. However, based on the safety data for the related compound 7-bromoindole, appropriate precautions should be taken.[4]
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough literature review. The absence of specific data points highlights areas for future research.
References
- 1. 165669-07-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 1190320-99-0|this compound-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. chemrio.com:9999 [chemrio.com:9999]
- 4. fishersci.com [fishersci.com]
- 5. 936092-87-4|4-Bromo-7-methyl-1H-indole|BLD Pharm [bldpharm.com]
- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
The Discovery and Isolation of Bromo-Indole Compounds: A Technical Guide for Researchers
Introduction: Indole alkaloids represent a vast and structurally diverse class of natural products renowned for their extensive pharmacological activities.[1] Among these, bromo-indole compounds, predominantly found in marine environments, have garnered significant attention from researchers in drug discovery and development.[1] Marine organisms, thriving in unique habitats characterized by high salinity and pressure, produce these halogenated metabolites which exhibit a wide range of potent biological effects, including antibacterial, anti-inflammatory, and cytotoxic properties.[1] This guide provides a comprehensive overview of the discovery, isolation, and characterization of bromo-indole compounds, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.
Discovery and Natural Sources of Bromo-Indole Compounds
Bromo-indole alkaloids are primarily isolated from marine invertebrates, such as sponges, tunicates, and molluscs, as well as from marine-derived bacteria and fungi.[1] Marine sponges, in particular, are a prolific source of these bioactive compounds.[1][2] The unique biochemical pathways within these organisms, often involving symbiotic microorganisms, lead to the biosynthesis of these halogenated secondary metabolites. The presence of bromine in these molecules frequently enhances their biological activity.[3]
One of the most historically significant bromo-indole compounds is Tyrian purple (6,6′-dibromoindigo), a vibrant purple dye extracted from sea snails (gastropod mollusks) since ancient times.[4][5] Its discovery and laborious extraction process made it a symbol of royalty and power. Modern research has not only elucidated the structure of Tyrian purple but has also revealed a plethora of other bromo-indoles with significant therapeutic potential.
Biological Activities of Bromo-Indole Compounds
Brominated indoles exhibit a wide spectrum of potent biological activities, making them promising candidates for drug development.[3] The introduction of a bromine atom to the indole ring can significantly influence the molecule's physicochemical properties, often leading to enhanced biological potency and target selectivity.[3][6]
Anti-inflammatory Activity
Several bromo-indole compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways. A crucial mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[3] Compounds like 6-bromoindole, isolated from the marine mollusc Dicathais orbita, have been shown to inhibit the translocation of NF-κB to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This inhibition downregulates the expression of pro-inflammatory genes, resulting in a decreased production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[3]
Anticancer Activity
5-Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.[6] For instance, certain 5-bromoindole-2-carboxylic acid derivatives exhibit potent antiproliferative activity against cancer cell lines by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which leads to cell cycle arrest and apoptosis.[6] Some synthetic analogs of the marine alkaloid aplysinopsin have been shown to suppress the anti-apoptotic protein BCL2 in prostate cancer cells, leading to apoptosis.[7][8]
Antimicrobial and Antiviral Activity
The indole scaffold is a key pharmacophore in the development of antimicrobial and antiviral agents.[6] Bromo-indole compounds have shown activity against a variety of pathogens. For example, tulongicin A, a di(6-Br-1H-indol-3-yl)methyl-containing compound from a Topsentia sp. marine sponge, exhibits strong antimicrobial activity against Staphylococcus aureus.[2] Furthermore, certain indole derivatives have demonstrated activity against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) by interfering with various stages of the viral life cycle.[6]
Other Biological Activities
Beyond these effects, brominated indoles have shown potential as inhibitors of enzymes relevant to neurodegenerative diseases and as activators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][9] For example, barettin and 8,9-dihydrobarettin, isolated from the sponge Geodia barretti, are significant inhibitors of acetylcholinesterase.[2]
Quantitative Data Summary
The following tables summarize the biological activities of selected bromo-indole compounds.
Table 1: Anti-inflammatory and Enzyme Inhibition Activity of Bromo-Indole Compounds
| Compound | Natural Source | Biological Activity | Quantitative Data | Reference(s) |
| 6-Bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory | 63.2% inhibition of NF-κB translocation at 40 µg/mL | [1] |
| 5,6-Dibromo-L-hypaphorine | Hyrtios sp. (Sponge) | PLA₂ Inhibition, Antioxidant | IC50: 0.2 mM (PLA₂) | [1] |
| Barettin | Geodia barretti (Sponge) | Acetylcholinesterase Inhibition | Ki: 29 µM | [2] |
| 8,9-Dihydrobarettin | Geodia barretti (Sponge) | Acetylcholinesterase Inhibition | Ki: 19 µM | [2] |
| Tyrindoxyl sulfate | Dicathais orbita (Mollusc) | COX-1 Inhibition | Docking Score: -7.25 kcal/mol | [10] |
| Tyrindoleninone | Dicathais orbita (Mollusc) | COX-1 Inhibition | Docking Score: -6.85 kcal/mol | [10] |
| 6-Bromoisatin | Dicathais orbita (Mollusc) | COX-2 Inhibition | Docking Score: -6.19 kcal/mol | [10] |
| 6,6′-Dibromoindirubin | Dicathais orbita (Mollusc) | COX-2 Inhibition | Docking Score: -10.38 kcal/mol | [10] |
Table 2: Anticancer and Antimicrobial Activity of Bromo-Indole Compounds
| Compound | Target/Organism | Biological Activity | Quantitative Data | Reference(s) |
| 5-Bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 cell lines | Anticancer (Antiproliferative) | Potent activity reported | [6] |
| Aplysinopsin analogs | Prostate cancer cells | Anticancer (Apoptosis induction) | High antitumor activity reported | [7][8] |
| Tulongicin A | Staphylococcus aureus | Antibacterial | MIC: 1.2 µg/mL | [2] |
| Dihydrospongotine C | Staphylococcus aureus | Antibacterial | MIC: 3.7 µg/mL | [2] |
| 5-Bromoindole-3-carboxaldehyde | Chromobacterium violaceum | Quorum Sensing Inhibition | IC50 significantly lower than indole-3-carboxaldehyde | [11] |
Experimental Protocols
The isolation and purification of bromo-indole compounds from natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques to achieve high purity.
Experimental Protocol 1: General Extraction and Isolation from Marine Sponges
This protocol is a generalized procedure based on methodologies cited for the isolation of compounds from marine sponges.[1]
-
Sample Preparation:
-
Collect the marine sponge sample and immediately freeze it to preserve its chemical integrity.
-
Lyophilize (freeze-dry) the frozen sample to remove water.
-
Grind the dried tissue into a fine powder.
-
-
Crude Extraction:
-
Macerate the powdered sponge material (e.g., 100 g) with a solvent mixture, typically dichloromethane:methanol (CH₂Cl₂:CH₃OH) in a 1:1 volume ratio (e.g., 3 x 500 mL), at room temperature for 24 hours for each extraction.[1]
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Solvent Partitioning (Modified Kupchan Method):
-
Dissolve the crude extract in a suitable solvent mixture (e.g., CH₂Cl₂:CH₃OH, 1:1).
-
Perform liquid-liquid partitioning sequentially against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.[1] This will fractionate the extract based on the polarity of the constituent compounds.
-
-
Chromatographic Purification:
-
Subject the bioactive fractions to a series of chromatographic steps.
-
Size-Exclusion Chromatography: Use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.[1]
-
Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).[1]
-
High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.[1][12]
-
Experimental Protocol 2: Purification of 5-Bromoindole by Steam Distillation
This protocol is effective for purifying volatile bromo-indoles like 5-bromoindole.[13]
-
Apparatus Setup: Assemble a steam distillation apparatus with a large flask to hold the crude 5-bromoindole and water.
-
Distillation:
-
Add the crude 5-bromoindole to the flask with water.
-
Introduce steam into the flask. The steam will carry the volatile 5-bromoindole over into the condenser.
-
Collect the distillate, which will be an aqueous solution/suspension of 5-bromoindole.
-
-
Isolation:
-
Cool the collected aqueous solution to room temperature or below to induce crystallization of the 5-bromoindole.
-
Collect the solid by filtration.
-
Alternatively, extract the aqueous solution with an organic solvent (e.g., chloroform), dry the organic phase, and concentrate to obtain the purified product.[13]
-
Experimental Protocol 3: Spectroscopic Analysis of Bromo-Indole Compounds
This protocol outlines the general steps for characterizing the purified bromo-indole compounds.[14]
-
Sample Preparation: Prepare solutions of the purified compound in appropriate deuterated solvents (for NMR) or as a KBr pellet/neat liquid (for IR).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to determine the chemical structure.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complex structures to establish connectivity.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum to determine the molecular weight and elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence of bromine atoms.[1]
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum to identify functional groups present in the molecule.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Obtain the UV-Vis spectrum to analyze the electronic transitions within the molecule, which is particularly useful for conjugated systems.
-
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by bromo-indoles.
Caption: Simplified biosynthetic pathway of Tyrian Purple.
Experimental Workflow Diagram
Caption: General experimental workflow for the isolation of bromo-indoles.
Conclusion
The marine environment is a rich repository of unique chemical structures, with bromo-indole compounds representing a particularly promising class of bioactive molecules.[1] Their discovery and isolation, guided by modern analytical techniques, have unveiled a plethora of compounds with potent pharmacological activities. The detailed study of their mechanisms of action provides a solid foundation for the development of new therapeutic agents for a variety of diseases. This guide serves as a foundational resource for researchers dedicated to exploring the vast potential of these marine natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tekhelet.com [tekhelet.com]
- 5. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]
- 12. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
The Promising Biological Activity of 7-Bromo-4-methyl-1H-indole Derivatives: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Anticancer Potential and Associated Methodologies of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Among the myriad of substituted indoles, derivatives of 7-Bromo-4-methyl-1H-indole are emerging as a promising class of molecules, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activity of these derivatives, with a focus on their potential as anticancer agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this specific chemical scaffold.
Anticancer Activity: Targeting the Epigenetic Regulator BRD4
Recent advancements in cancer research have highlighted the therapeutic potential of targeting epigenetic regulators. One such key target is Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 plays a critical role in the transcription of key oncogenes, such as c-Myc, making it an attractive target for cancer therapy.[1][2]
Derivatives of this compound have been identified as valuable starting materials in the synthesis of potent BRD4 inhibitors and degraders.[3][4] These compounds function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and transcriptional machinery. This disruption leads to the downregulation of oncogene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4]
While specific quantitative data for a wide range of this compound derivatives is still emerging in publicly accessible literature, the broader class of indole-based BRD4 inhibitors has demonstrated significant potency. For instance, certain indole-2-one derivatives have exhibited BRD4 inhibitory activities with IC50 values in the nanomolar range (e.g., BD1 IC50 = 19 nM, BD2 IC50 = 28 nM) and potent anti-proliferation activity in cancer cell lines such as HT-29 and HL-60.[4]
Table 1: Representative Anticancer Activity of Indole-Based BRD4 Inhibitors
| Compound Class | Target | Assay | Activity (IC50) | Cancer Cell Line(s) | Reference |
| Indole-2-one Derivatives | BRD4 (BD1/BD2) | Biochemical Assay | 19 nM (BD1), 28 nM (BD2) | N/A | [4] |
| Indole-2-one Derivatives | Cell Proliferation | Cytotoxicity Assay | 4.75 µM | HT-29 | [4] |
| Indole-2-one Derivatives | Cell Proliferation | Cytotoxicity Assay | 1.35 µM | HL-60 | [4] |
| Indole-Sulfonamide Derivatives | Cell Proliferation | Cytotoxicity Assay | 7.37–26.00 μM | HepG2 | [5] |
| Indole-Sulfonamide Derivatives | Antimalarial | in vitro assay | 2.79–8.17 μM | P. falciparum (K1) | [5] |
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of this compound derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.
BRD4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay is a common method to quantify the inhibitory activity of compounds against BRD4 bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. A europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC) are used. When the BRD4-histone interaction occurs, the two fluorophores are brought into proximity, resulting in a FRET signal. Inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: GST-tagged BRD4-BD1 or BRD4-BD2 protein, biotinylated histone H4 peptide, Europium-labeled anti-GST antibody, Streptavidin-APC, assay buffer.
-
Procedure:
-
Add assay buffer, the test compound (at various concentrations), and the GST-tagged BRD4 protein to a microplate well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add the biotinylated histone H4 peptide and incubate for another period (e.g., 60 minutes) at room temperature.
-
Add the detection reagents (Europium-labeled anti-GST antibody and Streptavidin-APC) and incubate for a final period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate using a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
-
Data Analysis: The ratio of the two emission signals is calculated. The percent inhibition is determined relative to a no-inhibitor control, and IC50 values are calculated by fitting the data to a dose-response curve.[6]
Cellular Proliferation/Cytotoxicity Assay (MTT Assay)
This cell-based assay is used to determine the effect of the compounds on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HT-29, HL-60) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[4]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the anticancer effects of this compound derivatives, particularly those developed as BRD4 inhibitors, involves the disruption of the BRD4-mediated transcriptional program that drives cancer cell proliferation and survival.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of BRD4 as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity Profile of 7-Bromo-4-methyl-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-bromo-4-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom at the 7-position provides a versatile handle for a variety of metal-catalyzed cross-coupling reactions, while the electron-donating methyl group at the 4-position and the inherent reactivity of the indole core allow for a range of further functionalizations. This technical guide provides a comprehensive overview of the reactivity profile of this scaffold, including detailed experimental protocols for key transformations and quantitative data where available.
General Reactivity Principles
The reactivity of the this compound core is governed by the interplay of its constituent parts: the electron-rich pyrrole ring, the benzene ring bearing a halogen and an alkyl group, and the acidic N-H proton.
-
Pyrrole Ring (Positions 1, 2, and 3): The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic, followed by the N1 and C2 positions. The N-H proton can be readily deprotonated with a suitable base to generate a nucleophilic indolide anion, facilitating N-functionalization.
-
Benzene Ring (Positions 4, 5, 6, and 7): The benzene portion of the indole is less reactive towards electrophiles than the pyrrole ring. The 4-methyl group is an electron-donating group, which can slightly activate the benzene ring towards electrophilic substitution. The 7-bromo substituent serves as a key site for metal-catalyzed cross-coupling reactions.
The logical relationship of the reactivity of the different positions on the indole scaffold is depicted in the following diagram:
Metal-Catalyzed Cross-Coupling Reactions at C7
The C7-bromo substituent is the most versatile position for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the 7-bromoindole with a boronic acid or ester. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.1 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v), is added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 | Generic |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 85 | 80-98 | Generic |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 85-99 | Generic |
Note: Yields are typical for related bromoindole substrates and may vary for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 7-bromoindole and a terminal alkyne, providing access to alkynylindoles, which are valuable synthetic intermediates.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as DMF or THF is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80 °C. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction, followed by purification by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling of Bromoindoles
| Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 70-90 | Generic |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | RT-50 | 75-95 | Generic |
Note: Yields are typical for related bromoindole substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the 7-bromoindole with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄) are combined. The tube is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene or dioxane) are added. The reaction is heated at 80-110 °C until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The crude product is purified by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromoindoles
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 70-90 | Generic |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 80-95 | Generic |
Heck Reaction
The Heck reaction couples the 7-bromoindole with an alkene to form a new C-C bond, leading to the synthesis of 7-vinylindoles.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv.), an alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP) is heated under an inert atmosphere at 100-140 °C. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Table 4: Representative Conditions for Heck Reaction of Bromoindoles
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 60-85 | Generic |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 65-90 | Generic |
N-Functionalization
The indole nitrogen can be readily functionalized through deprotonation followed by reaction with an electrophile.
N-Alkylation
Experimental Protocol: General Procedure for N-Alkylation
To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF or THF, a base such as sodium hydride (NaH, 1.2 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.) is added at 0 °C. After stirring for a short period, the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Electrophilic Substitution on the Pyrrole Ring
The electron-rich nature of the indole's pyrrole ring makes it susceptible to electrophilic attack, primarily at the C3 position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the C3 position of the indole.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
To a cooled (0 °C) solution of anhydrous DMF, phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. A solution of this compound in DMF is then added to the Vilsmeier reagent. The reaction mixture is stirred at room temperature before being poured onto ice and neutralized with an aqueous base (e.g., NaOH or K₂CO₃). The resulting precipitate is collected by filtration, washed with water, and dried.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group at the C3 position.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
To a solution of this compound in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) is added, followed by the acylating agent (e.g., an acyl chloride or anhydride) at a low temperature. The reaction is stirred until completion and then quenched by the addition of ice and water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Biological Activity
While specific biological activity data for the this compound scaffold is not extensively reported in publicly available literature, the indole core is a well-established pharmacophore found in a vast number of biologically active compounds. Derivatives of bromoindoles have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The this compound scaffold represents a promising starting point for the development of novel drug candidates, and its diverse functionalization potential allows for the exploration of a broad chemical space.
Conclusion
The this compound scaffold possesses a rich and versatile reactivity profile. The C7-bromo group is a key feature, enabling a wide array of metal-catalyzed cross-coupling reactions for the introduction of diverse substituents. The indole nitrogen and the C3 position of the pyrrole ring provide additional sites for functionalization through N-alkylation/acylation and electrophilic substitution, respectively. This combination of reactive sites makes this compound a highly valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for the effective utilization of this important chemical scaffold.
Unveiling the Enigmatic: A Technical Guide to the Structural Elucidation of Novel Bromo-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Among these, bromo-indole derivatives, particularly those isolated from marine environments, have emerged as a compelling class of bioactive molecules. Their unique chemical architectures and potent biological activities, ranging from antimicrobial to anti-inflammatory and cytotoxic effects, make them attractive candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel bromo-indole compounds.
The Pathway from Discovery to Structure: An Overview
The journey to characterizing a novel bromo-indole compound is a systematic process that begins with the collection of biological material and culminates in the precise determination of its three-dimensional structure. The general workflow involves extraction, purification, and spectroscopic analysis.
A crucial initial step, particularly for marine-derived compounds, is dereplication. This process, often employing techniques like UPLC-qTOF-MS, allows for the rapid identification of known compounds and the pinpointing of potentially novel bromo-indole alkaloids based on their characteristic bromine isotopic patterns in the mass spectrum.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-4-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is a key strategy in the development of novel therapeutic agents. These application notes offer a detailed protocol and representative data to facilitate the efficient synthesis of 7-aryl-4-methyl-1H-indoles, which are valuable intermediates in drug discovery.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with sterically hindered substrates like 7-bromoindoles.[1]
Quantitative Data Summary
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table presents representative yields based on optimized conditions for the structurally analogous 7-bromo-4-substituted-1H-indazoles.[2] These data provide a strong predictive framework for the expected outcomes with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Methyl-7-phenyl-1H-indole | 75 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-4-methyl-1H-indole | 82 |
| 3 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-4-methyl-1H-indole | 78 |
| 4 | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)-4-methyl-1H-indole | 80 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indole | 72 |
| 6 | 2-Thiopheneboronic acid | 4-Methyl-7-(thiophen-2-yl)-1H-indole | 65 |
Reaction Conditions: The yields are based on reactions performed with a 7-bromo-4-substituted-1H-indazole substrate using Pd(PPh₃)₄ as the catalyst, Cs₂CO₃ as the base, in a dioxane/EtOH/H₂O solvent system, heated under microwave irradiation.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from optimized procedures for structurally similar 7-bromo-heterocycles.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Degassed solvent mixture: 1,4-Dioxane, Ethanol, and Water (e.g., in a 6:3:1 ratio)
-
Microwave vial or sealed reaction tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and Cesium Carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vial and carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the indole) to the vial via a syringe.
-
Reaction: Place the vial in a microwave reactor and heat the mixture to 140 °C for 1-2 hours, or alternatively, heat in a sealed tube in an oil bath at the same temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-4-methyl-1H-indole.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active natural products and synthetic drugs.[1] Functionalization of the indole core is a critical strategy in drug discovery. Specifically, 7-Bromo-4-methyl-1H-indole serves as a versatile intermediate, allowing for the introduction of diverse molecular fragments at the C7 position through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures for screening and lead optimization.[1][2]
These application notes provide detailed protocols and representative data for three key palladium-catalyzed cross-coupling reactions of this compound. The conditions and protocols are based on established methodologies for structurally similar bromoindoles and related N-heterocycles.[3][4]
General Catalytic Principle: Palladium(0) Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][5]
Caption: General catalytic cycle for Pd(0)-mediated cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling an organohalide with an organoboron compound.[2][6] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, this allows the introduction of various aryl or heteroaryl substituents.
Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which serve as a robust starting point for optimizing the reaction with this compound.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O/Ethanol | 120 (MW) | 1 | ~91 | [7] |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~85-95 | [8] |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~90 | [8] |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 | [2] |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Detailed Experimental Protocol: Coupling with Phenylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed Ethanol and Deionized Water (4:1 v/v)
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a microwave vial or Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[1]
-
Add the degassed Ethanol/H₂O solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C or in a microwave reactor set to 120 °C.[7]
-
Stir the reaction vigorously. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-7-phenyl-1H-indole.[1]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines, or ammonia surrogates.[5] This enables the synthesis of 7-amino-4-methyl-1H-indole derivatives, which are important pharmacophores.
Representative Reaction Conditions
The selection of ligand, base, and solvent is crucial for successful Buchwald-Hartwig amination. The table below provides optimized conditions from studies on similar 7-azaindole substrates.[4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | ~94 | [4] |
| 2 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | ~92 | [4] |
| 3 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | ~91 | [4] |
| 4 | N-Boc-piperazine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | ~88 | [4] |
Note: Yields are representative for analogous systems and may vary for the specific substrate. N-protection of the indole may be required to prevent side reactions.
Detailed Experimental Protocol: Coupling with Morpholine
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%) or Pd(OAc)₂ (2-5 mol%)
-
Xantphos (10 mol%) or XPhos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Dioxane or Toluene
-
Ethyl acetate, Brine, Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Through the septum, add the anhydrous solvent (e.g., Dioxane) followed by the amine (morpholine) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 3-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with a saturated aqueous NaCl solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-7-morpholino-1H-indole.[9]
Caption: Scope of Buchwald-Hartwig amination partners for C-N bond formation.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further synthetic transformations or as key structural elements in materials science and medicinal chemistry. Modern protocols often employ copper-free conditions to avoid the formation of alkyne homocoupling byproducts.[6][11]
Representative Reaction Conditions
Copper-free Sonogashira couplings at room temperature are highly desirable. The following conditions are adapted from state-of-the-art methods.
| Entry | Alkyne | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | DTBNpP | TMP | DMSO | RT | 18 | ~97 | [6][11] |
| 2 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | DTBNpP | (i-Pr)₂NH | DMSO | RT | 18 | ~95 | [11] |
| 3 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | RT | 18 | ~90 | [6] |
| 4 | (Trimethylsilyl)acetylene | Pd(CH₃CN)₂Cl₂ (2) | cataCXium A (4) | Cs₂CO₃ | 2-MeTHF | RT | 48 | ~85-95 | [12] |
Note: Yields are representative for analogous systems and may vary for the specific substrate. TMP = 2,2,6,6-Tetramethylpiperidine. DTBNpP = di-tert-butylneopentylphosphine.
Detailed Experimental Protocol: Coupling with Phenylacetylene
This protocol describes a modern, room-temperature, copper-free Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a Schlenk tube, add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl.
-
Seal the tube, evacuate, and backfill with an inert gas (Argon).
-
Add this compound, followed by anhydrous DMSO, phenylacetylene, and finally the base (TMP) via syringe.
-
Stir the reaction mixture at room temperature under the inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methyl-7-(phenylethynyl)-1H-indole.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Functionalization of the 7-Bromo-Indole Ring System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and pharmaceutically active compounds.[1][2] Functionalization of the indole core, particularly at the C7 position, is a critical strategy in medicinal chemistry for modulating the pharmacological properties of drug candidates.[2][3][4] The 7-bromo-indole ring system serves as a versatile and valuable building block in this endeavor, providing a reactive handle for a variety of cross-coupling and functionalization reactions.[2][5] This document provides detailed application notes and experimental protocols for the key transformations used to functionalize the 7-bromo-indole core, enabling the synthesis of diverse molecular libraries for drug discovery and development.
Application Notes
The strategic introduction of substituents at the 7-position of the indole ring can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. The bromine atom at this position is an excellent leaving group for numerous palladium-catalyzed cross-coupling reactions, making 7-bromo-indole a key intermediate for late-stage functionalization.
Key applications in drug discovery include:
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core. Functionalization at the C7 position can be crucial for achieving desired potency and selectivity.[6]
-
Development of Neurological Disorder Therapeutics: Indole derivatives are widely explored for their potential in treating neurological disorders. The ability to modify the 7-position allows for fine-tuning of receptor binding and other pharmacological properties.[5]
-
Anticancer Drug Development: The indole nucleus is a common feature in anticancer agents. The 7-position offers a site for introducing functionalities that can enhance antitumor activity.[5]
The primary methods for the functionalization of 7-bromo-indole, detailed in the subsequent protocols, include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkyne moieties. Additionally, C-H activation strategies are emerging as powerful tools for direct functionalization.[7][8]
Key Functionalization Strategies
A variety of powerful cross-coupling reactions can be employed to functionalize the 7-bromo-indole core. The choice of reaction depends on the desired substituent to be introduced.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. soc.chim.it [soc.chim.it]
Application Notes & Protocols: Synthesis of Kinase Inhibitors from Bromo-Indole Precursors
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, frequently identified in a vast array of biologically active compounds.[1][2] Its distinct electronic properties and its capacity for hydrogen bonding and π-stacking interactions make it an exemplary framework for designing enzyme inhibitors.[1] Among indole derivatives, bromo-indoles serve as highly versatile and essential building blocks for the synthesis of potent and selective kinase inhibitors. The strategic placement of a bromine atom on the indole ring provides a crucial "handle" for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR) and to optimize pharmacological profiles.[1]
Protein kinases are central to cellular signaling pathways, and their dysregulation is a well-established hallmark of numerous diseases, particularly cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors has become a primary focus in modern drug discovery. These application notes provide detailed methodologies and protocols for utilizing bromo-indole precursors in the synthesis of inhibitors for key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Core Synthetic Strategies & Workflow
The functionalization of bromo-indole precursors predominantly relies on robust and versatile palladium-catalyzed cross-coupling reactions. These methods facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for constructing the complex molecular architectures of kinase inhibitors.[1] The general workflow involves selecting a bromo-indole core, elaborating it through one or more coupling reactions, and subsequently evaluating the biological activity of the synthesized compounds.
The most prevalent and powerful strategies include:
-
Suzuki-Miyaura Coupling: Employs aryl or heteroaryl boronic acids to form C-C bonds, ideal for introducing various aromatic moieties.[1][2]
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling the bromo-indole with a wide range of primary or secondary amines.[1][2]
-
Sonogashira Coupling: Used to install alkyne functionalities.[1]
-
Heck Coupling: Forms C-C bonds with alkenes.[1]
Key Synthetic Transformations & Protocols
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is a cornerstone for introducing aryl and heteroaryl groups at the bromine-substituted position of the indole ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
-
Materials:
-
Bromo-indole derivative (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the bromo-indole derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-indole derivative.[2]
-
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is essential for introducing diverse amine functionalities, a common feature in many ATP-competitive kinase inhibitors.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]
-
Materials:
-
Bromo-indole derivative (1.0 eq)
-
Amine (primary or secondary) (1.5 eq)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.02 eq)
-
Ligand (e.g., Xantphos) (0.04 eq)
-
Base (e.g., Cesium carbonate, Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the bromo-indole derivative (1.0 eq), the amine (1.5 eq), and cesium carbonate (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amino-indole derivative.[2]
-
Data Presentation: Synthesis and Activity
The following tables summarize representative quantitative data for the synthesis and inhibitory activity of kinase inhibitors derived from bromo-indole precursors.
Table 1: Representative Yields from Suzuki-Miyaura Coupling Reactions
| Bromo-Indole Precursor | Coupling Partner | Catalyst/Base | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 5-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 5-(4-Methoxyphenyl)-1H-indazole | 82 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 85 | [4] |
| 4-Bromo-7-azaindole | Pyrazole-boronate ester | Pd catalyst | 4-(Pyrazol-4-yl)-7-azaindole derivative | 49 | [5] |
| 3-Iodo-5-azaindole | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-5-azaindole derivative | 5-49 |[6] |
Table 2: Inhibitory Activity of Synthesized Indole Derivatives
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Notes | Ref |
|---|---|---|---|---|
| 5-Bromoindole-2-carboxylic acid derivative | EGFR | 80 | Functionalization at C2 and C5 positions allows for fine-tuning. | [1] |
| Halogenated indole-3-carbonitriles | DYRK1A | 9 - 1,500 | Provides a benchmark for potential efficacy. | [2] |
| 5-Amino-3'-N-oxime-indirubin | GSK3 | 360 | Bis-indole derivative showing potent inhibition. | [7] |
| N-nitrobenzenesulfonyl-4-azaindole | c-Met | 20 | Azaindole bioisostere of indole. | [6] |
| Oxindole Sulfonamide | BTK | <10,000 | Oxindole core showing selective cytotoxicity. | [8] |
| Osimertinib analog (Compound 16) | SRC Kinase | 2 | Urea-containing indole derivative. |[9] |
Biological Evaluation: Kinase Inhibition Assay
After synthesis and purification, the inhibitory activity of the compounds must be quantified. This is typically achieved through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC₅₀).
Protocol: General In Vitro Kinase Assay for IC₅₀ Determination [1][10]
This protocol describes a general method using a luminescence-based assay that quantifies ATP consumption, reflecting kinase activity.
-
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
Synthesized indole-based inhibitors
-
ATP
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a wide range of final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup:
-
Add assay buffer, substrate, and the kinase enzyme to the wells of the microplate.
-
Add the serially diluted inhibitor compounds to the appropriate wells. Include positive controls (DMSO vehicle, 100% activity) and negative controls (no enzyme, 0% activity).
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal:
-
Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the newly formed ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Normalize the data, setting the positive control (DMSO) to 100% activity.
-
Plot the percent kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC₅₀ value.[10]
-
-
Conclusion
Bromo-indole precursors are exceptionally valuable and versatile starting materials for the synthesis of novel kinase inhibitors.[1] Their utility stems primarily from the bromine atom, which serves as a key functional handle for robust and reliable cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[1][2] This enables the systematic exploration of the chemical space around the privileged indole scaffold, leading to the discovery and optimization of potent and selective inhibitors for a diverse range of kinase targets. The detailed protocols and data presented herein provide a solid foundation for researchers in drug discovery to leverage bromo-indoles in the pursuit of new therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of Bromo-indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of bromo-indoles with various boronic acids. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at various positions is of significant interest in drug discovery.[1][2] This guide offers a comprehensive overview of the experimental workflow, from reaction setup to product purification, and includes a comparative analysis of different catalytic systems.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalyst. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[1][3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles like indoles.[1]
Experimental Workflow
The general experimental workflow for the Suzuki coupling of bromo-indoles is outlined below. This procedure can be adapted and optimized for specific substrates and scales.[3]
Data Presentation: Comparative Analysis of Catalytic Systems
The selection of the appropriate catalyst, ligand, base, and solvent significantly influences the outcome of the Suzuki coupling reaction. Below are tables summarizing various reported conditions for the coupling of different bromo-indole isomers with arylboronic acids.
Table 1: Suzuki Coupling of 5-Bromoindole
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[2][4] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | High | Mild conditions, suitable for unprotected indoles.[5] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[2] |
Table 2: Suzuki Coupling of Other Bromo-indoles/indazoles
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-1H-indazole | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 2 (MW) or 4 (sealed tube) | Moderate to Good | [6] |
| 3-Chloroindazole | P1 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [7] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [4] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of bromo-indoles. These can be adapted for specific research needs.
Protocol 1: General Procedure for Suzuki Coupling of Bromo-indoles
This protocol is a generalized starting point for the Suzuki coupling of various bromo-indoles.[1]
Materials:
-
Bromo-indole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add the bromo-indole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1][8]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields.[3]
Materials:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.07 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[3]
-
Add ethanol to the vial.[3]
-
Seal the vial and place it in the microwave reactor.[3]
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[3]
-
Wash the filtrate with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of arylated indoles from bromo-indole precursors. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for C-N and C-O Bond Formation with Bromo-indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceuticals.[1][2] Its strategic functionalization is a cornerstone of medicinal chemistry, enabling the fine-tuning of biological and pharmacological properties.[2][3] Among the various synthetic strategies, the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at specific positions of the indole ring, starting from readily available bromo-indoles, offers a powerful and versatile route to novel molecular architectures.[2] These methods are instrumental in the synthesis of compounds for drug discovery programs, targeting a wide range of diseases including cancer, infections, and neurodegenerative disorders.[3][4][5]
This document provides detailed application notes on the palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and both copper-catalyzed Ullmann-type reactions and palladium-catalyzed couplings for C-O bond formation. It includes structured data tables summarizing various catalytic systems and detailed, step-by-step experimental protocols for key transformations.
Application Notes
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for forging C-N bonds between aryl halides and amines.[1][6] This reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it a staple in modern drug discovery.[6][7] When applied to bromo-indoles, it allows for the introduction of diverse amine functionalities, which is critical for exploring structure-activity relationships (SAR).[6]
Reaction Principle: The catalytic cycle typically begins with the oxidative addition of the bromo-indole to a palladium(0) complex.[1][7] The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido intermediate.[1] The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to repeat.[1][2][7] The choice of a bulky, electron-rich phosphine ligand is often crucial for the reaction's success.[1]
Logical Workflow for C-N Coupling
Caption: Logical flow from starting materials to N-functionalized indoles.
Summary of Catalytic Systems for C-N Bond Formation:
| Bromo-indole Substrate | Amine/Amide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| N-Bn-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1.5 | 95 | [8] |
| N-Et-4-bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | ~93 | [8] |
| N-Me-4-bromo-7-azaindole | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 3 | 91 | [8] |
| N-Me-4-bromo-7-azaindole | D-Alanine methyl ester | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (3.0) | Dioxane | 100 | 1 | 93 | [8] |
| 6-Bromo-1H-indazole | Secondary Amine | RuPhos Precat. (2) | - | LiHMDS (2.0) | THF | 65 | - | High | [6] |
| 1,4-Dibromobenzene | Phenoxazine (PO-H) | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa (2.5) | Toluene | 150 (MW) | 0.5 | High | [9] |
C-O Bond Formation: Ullmann and Palladium-Catalyzed Couplings
The formation of a C-O bond to a bromo-indole introduces an ether linkage, creating another important class of derivatives for drug discovery. Historically, the copper-catalyzed Ullmann condensation has been the classic method.[10] More recently, palladium-catalyzed systems, analogous to the Buchwald-Hartwig amination, have been developed to achieve this transformation, often under milder conditions.[8]
Reaction Principle (Ullmann-type): The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol using a stoichiometric amount of copper at high temperatures.[10][11] Modern variations use catalytic amounts of a copper(I) source, often in the presence of a ligand, to facilitate the reaction under more manageable conditions.[11] The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species.[10]
Reaction Principle (Palladium-catalyzed): Similar to C-N coupling, palladium-catalyzed C-O bond formation proceeds through a Pd(0)/Pd(II) catalytic cycle. An oxidative addition of the bromo-indole to the Pd(0) center is followed by coordination of the alcohol or phenol and subsequent deprotonation by a base. Reductive elimination then yields the aryl ether product and regenerates the Pd(0) catalyst.[8]
Catalytic Cycle for Buchwald-Hartwig Type C-N/C-O Coupling
Caption: General catalytic cycle for Pd-catalyzed C-N and C-O couplings.
Summary of Catalytic Systems for C-O Bond Formation:
| Bromo-indole Substrate | Alcohol/Phenol Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| N-Bn-4-bromo-7-azaindole | Phenol | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (1.5) | Dioxane | 100 | 4 | 93 | [8] |
| N-Bn-4-bromo-7-azaindole | 4-Methoxyphenol | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (1.5) | Dioxane | 100 | 4 | 91 | [8] |
| N-Et-4-bromo-7-azaindole | Phenol | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (1.5) | Dioxane | 100 | 4 | 94 | [8] |
| Aryl Halide (General) | Phenol (General) | Cu-NPs (10) | - | Cs₂CO₃ (1.5) | Acetonitrile | 50-60 | - | High | [11] |
| Aryl Halide (General) | Phenol (General) | CuO-Fe₃O₄ NPs | - | Cs₂CO₃ | DMF | 120 | - | 65-92 | [11] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-N Bond Formation of a Bromo-indole (Buchwald-Hartwig Amination)
This protocol is adapted from the procedure for coupling N-substituted 4-bromo-7-azaindoles with amines.[8]
Materials:
-
N-ethyl-4-bromo-7-azaindole (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (e.g., Phenylmethanamine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous dioxane (2 mL)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-ethyl-4-bromo-7-azaindole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous dioxane (2 mL) via syringe, followed by the amine partner (1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indole is consumed (typically 1-3 hours).[8]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylated indole product.
Protocol 2: Palladium-Catalyzed C-O Bond Formation of a Bromo-indole
This protocol is adapted from the procedure for coupling N-substituted 4-bromo-7-azaindoles with phenols.[8]
Materials:
-
N-benzyl-4-bromo-7-azaindole (1.0 mmol, 1.0 equiv)
-
Phenol coupling partner (e.g., Phenol) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous dioxane (2 mL)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-benzyl-4-bromo-7-azaindole, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the phenol partner, followed by anhydrous dioxane (2 mL) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress via TLC or LC-MS until completion (typically 4 hours).[8]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-arylated indole.
General Experimental Workflow Diagram
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Application Notes: Derivatization of 7-Bromo-4-methyl-1H-indole for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. 7-Bromo-4-methyl-1H-indole is a valuable starting material for generating diverse libraries of compounds for biological screening. The presence of a bromine atom at the 7-position provides a reactive handle for modern cross-coupling reactions, allowing for the strategic introduction of various aryl, heteroaryl, and amine substituents. This document provides detailed protocols for the derivatization of this compound using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and a subsequent protocol for evaluating the cytotoxic potential of the synthesized derivatives using a standard MTT assay.
Part 1: Synthesis and Derivatization Protocols
The functionalization of the 7-bromo position on the indole core can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their high functional group tolerance and broad substrate scope.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[3][4] This protocol describes the arylation of this compound.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).
-
Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[5]
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.[5]
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4-methyl-1H-indole derivative.[5]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[6][7] This protocol is suitable for synthesizing a wide range of 7-amino-indole derivatives.
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting complex coordinates with the amine, and a base facilitates deprotonation. Reductive elimination then forms the C-N bond and regenerates the catalyst.[6]
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube
-
Standard laboratory glassware
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).[8]
-
Cap the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the base, NaOtBu (1.4 equiv.).[8]
-
Add anhydrous toluene via syringe, followed by the desired amine (1.2 equiv.).[9]
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture for 16-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, add ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography to isolate the pure 7-amino-4-methyl-1H-indole derivative.
Caption: Experimental workflow for derivatization of this compound.
Part 2: Biological Screening Protocol
Following synthesis and purification, the new derivatives are screened for biological activity. A common initial screen for anticancer drug discovery is a cytotoxicity assay to determine the concentration at which the compound inhibits cell growth.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11][12]
Materials:
-
Synthesized indole derivatives
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete culture medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized indole derivatives in DMSO.
-
Create a series of serial dilutions of each compound in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours.[13]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Part 3: Data Presentation
The IC₅₀ values obtained from the MTT assay are tabulated for clear comparison. The following table presents hypothetical but representative data for a library of 7-substituted-4-methyl-1H-indole derivatives against common cancer cell lines.
| Compound ID | R Group (at C7-position) | IC₅₀ (µM) vs. MCF-7 [Breast] | IC₅₀ (µM) vs. HepG2 [Liver] | IC₅₀ (µM) vs. HCT-116 [Colon] |
| IND-001 | Phenyl | 15.2 | 21.8 | 18.5 |
| IND-002 | 4-Methoxyphenyl | 8.7 | 12.4 | 9.9 |
| IND-003 | 3-Pyridyl | 5.1[14] | 7.3 | 6.6[14] |
| IND-004 | Morpholino | 25.6 | 30.1 | 28.4 |
| IND-005 | N-Piperidinyl | 18.9 | 22.5 | 20.7 |
| Doxorubicin | (Reference Drug) | 3.3[15] | 4.5 | 2.9 |
Note: Data is representative and compiled for illustrative purposes based on activities of similar indole-based compounds reported in the literature.[14][15]
Part 4: Relevant Signaling Pathway
Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer, making it a prime therapeutic target for indole-based compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for the N-alkylation of 7-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-alkylation of indoles is a fundamental transformation in organic synthesis, providing access to a wide array of biologically active molecules and pharmaceutical intermediates. The introduction of an alkyl group onto the nitrogen atom of the indole scaffold can significantly modulate the compound's physicochemical properties, metabolic stability, and pharmacological activity. This document provides a detailed protocol for the N-alkylation of 7-Bromo-4-methyl-1H-indole, a substituted indole with potential applications in medicinal chemistry.
The described method is a classical and widely employed procedure that involves the deprotonation of the indole nitrogen using a strong base, such as sodium hydride, to form a nucleophilic indolide anion. This anion subsequently reacts with an electrophilic alkylating agent (e.g., an alkyl halide) to yield the desired N-alkylated product. The choice of base, solvent, and reaction conditions is critical for achieving high yields and minimizing potential side reactions, such as C3-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the formation of the indolide anion.[1][2]
This protocol provides a general framework that can be adapted for various alkylating agents. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) to optimize reaction times.
Data Presentation: N-Alkylation of Substituted Indoles
The following table summarizes reaction conditions and yields for the N-alkylation of various indole derivatives, providing a comparative overview for the protocol described below.
| Entry | Indole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Indole | Benzyl bromide | NaH (1.1-1.5) | DMF | rt | 2-12 | High | [1] |
| 2 | 2,3-dimethylindole | Benzyl bromide | NaH (4) | DMF | 80°C | < 15 min | 91 | [2] |
| 3 | 5-Bromoindole | Benzyl bromide | NaH (1.2) | DMF | 0°C to rt | 2-12 | - | BenchChem |
| 4 | 5-Bromoindole | Methyl iodide | KOH (2.0) | DMSO | rt | 1-3 | - | BenchChem |
| 5 | 2-bromo-1H-indole-3-acetonitrile | Alkyl halide | NaH (1.1-1.5) | DMF | 0°C to rt | 2-24 | - | [3] |
| 6 | 5-Bromo-4-fluoro-2-methyl-1H-indole | Alkyl halide | NaH (1.1-1.2) | DMF/THF | 0°C to rt | 2-24 | - | [4] |
Yields are typically high for this reaction but can vary depending on the specific substrates and reaction conditions.
Experimental Protocol
Materials
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The typical concentration ranges from 0.1 to 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1–1.5 eq) portion-wise to the stirred solution.[1] Hydrogen gas will evolve, so ensure proper ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen ceases.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0–1.2 eq) dropwise to the reaction mixture.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkylating agents, gentle heating may be necessary.[4]
-
Quenching: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 7-Bromo-4-methyl-indole.
Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application of 7-Bromo-4-methyl-1H-indole in Materials Science: An Overview of Current Research
Despite the versatile role of indole derivatives in various scientific fields, a comprehensive review of current literature reveals a notable absence of direct applications for 7-Bromo-4-methyl-1H-indole within materials science. While the indole scaffold is a key component in the design of functional organic materials, particularly in the realm of organic electronics, specific research detailing the use of this compound in this or other materials science contexts is not presently available in published scientific literature or patents.
Currently, the primary documented application of this compound lies in its use as a crucial intermediate in organic synthesis, particularly within the domain of medicinal chemistry. It serves as a building block for the creation of more complex molecules with potential therapeutic properties, including anticancer agents and inhibitors of bacterial cystathionine γ-lyase (bCSE).
While direct applications are not documented, the structural features of this compound, specifically the indole core, bromine atom, and methyl group, suggest potential, albeit unexplored, avenues for its use in materials science. The indole nucleus is known for its electron-rich nature, making it a suitable component for hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of a bromine atom offers a reactive site for further functionalization through cross-coupling reactions, enabling the synthesis of novel polymers and small molecules with tailored electronic and optical properties.
Researchers in materials science who may be interested in exploring the potential of this compound could consider it as a precursor for the following hypothetical applications:
-
Synthesis of Hole-Transporting Materials: The indole core could be functionalized at the nitrogen or other positions to create molecules with extended conjugation and suitable energy levels for efficient hole injection and transport in OLEDs.
-
Development of Organic Semiconductors: Through polymerization or incorporation into larger conjugated systems, this compound could be investigated for its semiconductor properties in organic field-effect transistors (OFETs).
-
Design of Chemical Sensors: The indole ring system can interact with various analytes through hydrogen bonding or π-π stacking. Modification of the indole structure could lead to materials that exhibit a detectable response (e.g., change in fluorescence or conductivity) upon binding to a specific chemical species.
It is important to reiterate that these are speculative applications based on the known properties of the indole functional group. To date, there are no established experimental protocols, quantitative performance data, or detailed application notes for this compound in the field of materials science. Future research would be necessary to validate these potential uses and establish its utility in functional materials.
Potential Synthetic Pathways for Functionalization
For researchers interested in exploring this molecule, a potential starting point would be to leverage the reactive bromine atom for cross-coupling reactions. A general workflow for such an investigation is proposed below.
Figure 1: A conceptual workflow for the potential development of functional materials derived from this compound.
This generalized diagram illustrates a potential research direction. However, without specific experimental data from the literature, detailed protocols and expected outcomes remain hypothetical. Researchers are encouraged to perform thorough literature searches on related indole-based materials to inform their experimental design.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 7-Bromoindoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 7-bromoindoles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of a 7-bromoindole?
A1: For a successful reaction, a good starting point is to use a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as K₂CO₃ or Cs₂CO₃.[1] A common solvent system is a mixture of an organic solvent and water, for instance, 1,4-dioxane/H₂O or toluene/H₂O.[1][2] The reaction is typically heated to a temperature between 80-120 °C.[2] It is highly advisable to perform a small-scale screen of various catalysts, bases, and solvents to determine the optimal conditions for your specific substrates.[1]
Q2: My reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue and can stem from several factors.[1] Key areas to investigate include:
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. A screening of different combinations is often necessary.[1]
-
Reagent Quality: Ensure the purity of your 7-bromoindole and the boronic acid or ester. Boronic acids can degrade over time, especially with improper storage.[1]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to properly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][2]
-
Catalyst Inhibition: For nitrogen-containing heterocycles like indoles, the nitrogen atom can coordinate with the palladium catalyst, inhibiting its activity.[3] Using bulky phosphine ligands (e.g., SPhos, XPhos) can help shield the palladium center.[3]
Q3: I am observing significant side products. What are the most common side reactions and how can I minimize them?
A3: The most common side reactions in Suzuki couplings of 7-bromoindoles are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group, which can be exacerbated by high temperatures and strongly basic conditions.[1] To minimize this, consider using milder bases, lower reaction temperatures, or switching to anhydrous conditions with a base like potassium fluoride (KF).[1] Using more stable boronate esters, such as pinacol esters, can also prevent degradation.[1]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the 7-bromoindole. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is critical to prevent this.[3] Adding the 7-bromoindole in slight excess can sometimes reduce the homocoupling of the boronic acid.[4]
Q4: What is the role of the base in the Suzuki reaction, and how do I choose the right one?
A4: The base is essential for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[1][5] The choice of base can significantly impact the reaction rate and the formation of side products.[1]
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][2]
-
Base Strength: For sensitive indole substrates, moderately strong bases are often preferred to avoid undesired side reactions.[1]
-
Solubility: The base must be at least partially soluble in the reaction medium. Using a mixed solvent system like dioxane/water helps dissolve inorganic bases.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Incomplete Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more active pre-catalyst, such as a Buchwald pre-catalyst (e.g., XPhos Pd G3).[1] |
| 2. Insufficient Temperature | - Gradually increase the reaction temperature, monitoring for decomposition. Typical ranges are 80-120 °C.[2] | |
| 3. Poor Reagent Quality | - Verify the purity of the 7-bromoindole and the boronic acid/ester. Purify if necessary. | |
| 4. Inefficient Oxidative Addition | - For less reactive substrates, use more electron-rich and bulky phosphine ligands to facilitate this step.[3] | |
| Low Yield | 1. Catalyst Inhibition | - The indole nitrogen may be coordinating to the palladium center.[3] - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the catalyst.[1][3] |
| 2. Protodeboronation | - Use milder reaction conditions (lower temperature, weaker base).[1] - Switch to anhydrous conditions with a base like KF.[1] - Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[1] | |
| 3. Oxygen in the System | - Ensure all solvents are thoroughly degassed before use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2] | |
| Formation of Homocoupling Product | 1. Presence of Oxygen | - Thoroughly degas the reaction mixture and solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas).[3] |
| 2. Catalyst/Ligand Choice | - Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[3] | |
| Difficulty in Product Purification | 1. Residual Palladium | - Pass the crude product through a pad of silica gel or celite. - Use a palladium scavenger. |
| 2. Close Polarity of Product and Starting Material | - Optimize column chromatography conditions (e.g., try different solvent systems, use a gradient elution). |
Experimental Protocols
General Protocol for Suzuki Coupling of 7-Bromoindole
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
7-Bromoindole (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[2]
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vessel, add the 7-bromoindole, the boronic acid, the palladium catalyst, and the base.[1][2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindole.[2]
Data Presentation
Table 1: Screening of Reaction Conditions for 7-Arylindole Synthesis
(Data below is representative and serves as a guide for optimization)
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 92 |
| 4 | Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 24 | 68 |
| 5 | Pd(PPh₃)₄ (5) | KF (3) | THF (anhydrous) | 80 | 16 | 78 |
Visualizations
Caption: A step-by-step workflow for the Suzuki coupling of 7-bromoindoles.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.
References
Technical Support Center: 7-Bromo-4-methyl-1H-indole Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-4-methyl-1H-indole. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the Fischer indole synthesis and can stem from several factors.[1] Here are the primary causes and troubleshooting steps:
-
Purity of Starting Materials : Ensure that the (3-bromo-6-methylphenyl)hydrazine and the ketone or aldehyde reactant are of high purity. Impurities can lead to undesirable side reactions and inhibit the catalyst.[1]
-
Choice of Acid Catalyst : The selection and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] The optimal catalyst often needs to be determined empirically, as the ratio of products can vary with the nature and concentration of the acid used.[3] Using Lewis acids like ZnCl₂ may improve cyclization efficiency in some cases.[4]
-
Reaction Temperature and Time : The Fischer indole synthesis often requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final indole product.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal reaction time and temperature.
-
Inefficient Cyclization : The key[5][5]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient.[1][2] Conducting the reaction under anhydrous conditions is essential, as the presence of water can interfere with the acid catalyst and reactive intermediates.[1]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of two different indole regioisomers. How can I control the selectivity?
A2: The formation of regioisomers is a known challenge when using an unsymmetrical ketone in the Fischer indole synthesis.[3][4] Enolization of the hydrazone intermediate can occur on either side of the carbonyl group, leading to two different[5][5]-sigmatropic rearrangements and thus two regioisomeric indole products.[4] The selectivity is highly dependent on reaction conditions, particularly the acid catalyst. Weaker acid catalysts may decrease selectivity, resulting in a more even mixture of products.[4]
Q3: My TLC plate shows several unexpected spots, and the crude product is difficult to purify. What are these likely byproducts?
A3: Besides regioisomers, several other side products can complicate the Fischer synthesis and its purification:
-
N-N Bond Cleavage Products : A significant competing reaction pathway involves the cleavage of the N-N bond in the hydrazone intermediate. This can generate aniline-type byproducts.[4]
-
Aldol Condensation Products : The acidic conditions required for the synthesis can promote the self-condensation of the starting aldehyde or ketone.[4]
-
Friedel-Crafts Products : The use of strong acids can sometimes lead to undesired electrophilic aromatic substitution reactions on the aromatic rings.[4]
The presence of multiple products can make purification by column chromatography challenging, as the desired indole may decompose or rearrange on the column.[4] Careful selection of chromatographic conditions is necessary.
Q4: Are there alternative, higher-yielding methods for preparing substituted indoles like this compound?
A4: Yes, if the Fischer indole synthesis proves problematic, several other methods can be employed:
-
Bartoli Indole Synthesis : This method is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. It can be a good alternative, though it requires multiple equivalents of the Grignard reagent and low-temperature conditions.
-
Madelung Synthesis : This is an intramolecular cyclization of an N-phenylamide at high temperature with a strong base. Modern variations of this synthesis may offer milder reaction conditions.[1]
-
Palladium-Catalyzed Syntheses : Modern cross-coupling strategies, such as the Buchwald modification, allow for the formation of the key N-arylhydrazone intermediate via palladium-catalyzed coupling of an aryl bromide with a hydrazone, expanding the scope of the Fischer synthesis.[2]
Troubleshooting Guide
This table summarizes common problems, their probable causes, and suggested solutions to optimize the synthesis of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Impure starting materials.[1] 2. Suboptimal acid catalyst or concentration.[1][3][4] 3. Incorrect reaction temperature/time.[1] 4. Presence of water in the reaction.[1] | 1. Recrystallize or distill starting materials. 2. Screen various Brønsted and Lewis acids (e.g., PPA, ZnCl₂, BF₃·OEt₂). 3. Monitor reaction via TLC to find optimal conditions. 4. Use oven-dried glassware and anhydrous solvents. |
| Multiple Spots on TLC (Byproducts) | 1. Formation of regioisomers (with unsymmetrical ketones).[3][4] 2. Side reactions (N-N cleavage, Aldol).[4] 3. Decomposition of product. | 1. Modify the acid catalyst to improve regioselectivity.[4] 2. Lower the reaction temperature and monitor closely. 3. Consider a milder, alternative synthetic route.[1] |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product instability on silica gel.[4] 3. Co-elution of impurities. | 1. Add brine or filter through Celite to break emulsions. 2. Neutralize the silica gel with triethylamine in the eluent. 3. Attempt recrystallization before resorting to chromatography. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[2][6] The arylhydrazone is typically formed in situ or pre-formed from the corresponding arylhydrazine and a carbonyl compound.
Step 1: Formation of (3-Bromo-6-methylphenyl)hydrazone
-
Dissolve (3-Bromo-6-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone to the solution.
-
The mixture is typically stirred at room temperature until hydrazone formation is complete (monitored by TLC). The resulting hydrazone may precipitate and can be isolated by filtration.
Step 2: Acid-Catalyzed Cyclization
-
The isolated hydrazone is added to an excess of an acid catalyst, such as polyphosphoric acid (PPA) or a solution of zinc chloride in a high-boiling point solvent.
-
The mixture is heated, often to high temperatures (e.g., >100 °C), to induce cyclization.[7] The reaction progress should be carefully monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
Step 3: Workup and Purification
-
The reaction mixture is carefully quenched by pouring it onto ice water.
-
The excess acid is neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[4]
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield pure this compound.[8]
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the reaction mechanism.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Simplified mechanism of the Fischer indole synthesis reaction.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
Technical Support Center: Purification of 7-Bromo-4-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-Bromo-4-methyl-1H-indole by column chromatography.
Troubleshooting Guide
Question: My purified this compound is a brownish oil instead of a solid. What went wrong?
Answer: Discoloration of indole derivatives often indicates oxidation or the presence of impurities.[1] The electron-rich indole ring can be sensitive to air and light.[1] To obtain a solid product, consider the following:
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Purity: The brownish color may be due to persistent impurities. Ensure your column chromatography separation is optimal.
-
Oxidation: Minimize exposure of your compound to air and light.[1] Work expeditiously and consider using degassed solvents.
-
Crystallization: After column chromatography, attempt to recrystallize the product from a suitable solvent system, such as a mixture of ethanol and n-hexane.
Question: I am seeing significant streaking/tailing of my compound on the TLC plate and during column chromatography. How can I resolve this?
Answer: Streaking or tailing of indole derivatives on silica gel is a common issue, often caused by the interaction of the N-H group with the acidic silica.[1] Here are several strategies to mitigate this:
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Deactivate the Silica Gel: Before packing your column, you can rinse the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[2]
-
Optimize the Mobile Phase: For some indole derivatives, adding a small percentage of a polar solvent like methanol to your mobile phase can improve peak shape.[3]
Question: My compound is not eluting from the column, or the recovery is very low. What are the possible causes?
Answer: Several factors can lead to poor recovery or complete retention of your compound on the column:
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Compound Decomposition: this compound might be degrading on the silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[2]
-
Incorrect Mobile Phase Polarity: The chosen mobile phase may not be polar enough to elute your compound. Gradually increase the polarity of your eluent system.
-
Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and your compound bypass the stationary phase, or it can cause the compound to get stuck.
Question: How do I visualize the colorless this compound on a TLC plate?
Answer: Since many indole derivatives are colorless, visualization on a TLC plate requires specific techniques:[3]
-
UV Light: The aromatic nature of indoles makes them UV-active. You can visualize them as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[3]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[3]
-
Staining Reagents:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]
-
Potassium Permanganate (KMnO₄): This is a general stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[3]
-
Frequently Asked Questions (FAQs)
What is the recommended stationary phase for the column chromatography of this compound?
Silica gel (mesh size 300-400) is the most commonly used stationary phase for the purification of indole derivatives.[4]
What is a good starting mobile phase for the purification of this compound?
A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[4] The exact ratio should be determined by preliminary TLC analysis.
How do I determine the optimal mobile phase for my column?
The optimal mobile phase is determined using thin-layer chromatography (TLC). The ideal solvent system should give your target compound, this compound, an Rf value of approximately 0.2-0.3.[4]
What is "dry loading," and when should I use it for my sample?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[5] This technique is particularly useful if your compound has poor solubility in the mobile phase.[5] To dry load, dissolve your crude product in a suitable solvent, mix it with a small amount of silica gel, and then evaporate the solvent until you have a free-flowing powder.[5] This powder is then carefully added to the top of the packed column.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on your specific experimental results.
-
TLC Analysis:
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Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
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Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the solvent system that provides an Rf value of 0.2-0.3 for the desired product.[4]
-
-
Column Preparation:
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Column Packing (Wet Method):
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In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[4][7]
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Pour the slurry into the column, ensuring no air bubbles are trapped.[7]
-
Gently tap the column to ensure even packing.[7]
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Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.[6]
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[6]
-
-
Sample Loading:
-
Elution and Fraction Collection:
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Product Isolation:
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Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[4]
-
Data Presentation
| Parameter | Recommended Value/System | Source |
| Stationary Phase | Silica Gel (300-400 mesh) | [4] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | [4] |
| Optimal Rf Value | ~0.2-0.3 | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: HPLC Purification of Brominated Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of brominated indole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of brominated indole derivatives, offering potential causes and actionable solutions.
1. Poor Peak Shape: Tailing or Fronting
-
Question: My peaks are tailing or fronting. What could be the cause and how can I fix it?
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Answer: Peak tailing is a common issue when purifying indole derivatives, often due to interactions between the basic nitrogen in the indole ring and residual silanol groups on the silica-based column packing. Peak fronting can be a sign of column overload.
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Potential Causes:
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Secondary Interactions: The lone pair of electrons on the indole nitrogen can interact with active sites (silanols) on the column, causing peak tailing.
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Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the indole derivative, influencing peak shape.
-
Column Degradation: A damaged or old column can result in poor peak shapes.
-
-
Solutions:
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Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase. Alternatively, using a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can protonate the basic sites on the column, reducing unwanted interactions.
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Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Optimize pH: Adjust the mobile phase pH to ensure the brominated indole derivative is in a single, un-ionized form.
-
Use a Different Column: Consider using a column with a different stationary phase, such as a phenyl or a C8 column, which may offer different selectivity. End-capped columns are also designed to minimize silanol interactions.
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Column Wash: If the column is contaminated, flushing it with a strong solvent may help. If the column is old or damaged, it may need to be replaced.
-
-
2. Poor Resolution or Co-eluting Peaks
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Question: I am not getting good separation between my desired compound and impurities. How can I improve the resolution?
-
Answer: Achieving good resolution is critical for obtaining a pure product. Optimizing the mobile phase, flow rate, and column temperature can significantly improve the separation of closely eluting compounds.
-
Potential Causes:
-
Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to effectively separate the components.
-
Suboptimal Selectivity: The chosen stationary and mobile phases may not be providing enough chemical differentiation between your compound and impurities.
-
Inefficient Separation: The column may not have enough theoretical plates for the separation.
-
-
Solutions:
-
Adjust Mobile Phase Composition:
-
Gradient Optimization: If using a gradient, try a shallower gradient (a slower increase in the organic solvent percentage over time) to improve the separation of closely eluting peaks.
-
Solvent Choice: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation.
-
-
Change the Stationary Phase: Different column chemistries (e.g., C18, C8, Phenyl, PFP) will provide different selectivities. A phenyl column, for instance, can offer enhanced separation for aromatic compounds like indoles through π-π interactions.
-
Modify Flow Rate: Lowering the flow rate can sometimes increase resolution, but it will also increase the run time.
-
Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your compound.
-
-
3. Sample Solubility and Precipitation Issues
-
Question: My brominated indole derivative is not dissolving well in the mobile phase, or it is precipitating upon injection. What should I do?
-
Answer: Solubility can be a challenge with some brominated indole derivatives, which can be relatively nonpolar.
-
Potential Causes:
-
Poor Solubility in the Initial Mobile Phase: The sample may not be soluble in the starting conditions of a gradient elution.
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"Solvent Shock": If the sample is dissolved in a strong solvent and injected into a weak mobile phase, it can precipitate on the column.
-
-
Solutions:
-
Sample Solvent Selection: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use a slightly stronger solvent, but inject the smallest possible volume to minimize peak distortion.
-
Use a Co-solvent: For preparative HPLC, the sample can sometimes be dissolved in a small amount of a stronger, miscible solvent before being loaded onto the column.
-
Sonication: Sonication can help to dissolve the sample.
-
Dry Loading: For preparative chromatography, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.
-
-
4. Compound Instability or Degradation
-
Question: I suspect my brominated indole derivative is degrading during the purification process. How can I confirm this and prevent it?
-
Answer: Some brominated indoles can be sensitive to factors like pH and light.
-
Potential Causes:
-
pH Sensitivity: The compound may be unstable in acidic or basic mobile phases.
-
Light Sensitivity: Some indole derivatives are susceptible to degradation upon exposure to light.
-
Thermal Degradation: High column temperatures could cause decomposition.
-
-
Solutions:
-
pH Optimization: If instability is suspected, try to work at a more neutral pH, if the separation allows.
-
Protect from Light: Use amber vials for sample preparation and collection.
-
Control Temperature: Run the purification at a lower temperature.
-
Work Quickly: Minimize the time the sample spends in solution before and after purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for purifying brominated indole derivatives?
A1: The most common choice is a reversed-phase C18 column, which separates compounds based on their hydrophobicity. However, for compounds that are difficult to separate, other stationary phases can be beneficial. A C8 column is slightly less hydrophobic and can provide different selectivity. Phenyl columns can be particularly effective for aromatic compounds like indoles due to π-π interactions. For highly polar brominated indoles, a polar-endcapped C18 or a cyano column might be suitable.
Q2: What are typical mobile phases used for the purification of brominated indoles?
A2: A mixture of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. To improve peak shape and resolution, it is common to add a modifier to the mobile phase. For acidic conditions, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is frequently used. For neutral or slightly basic conditions, a buffer such as ammonium acetate or ammonium bicarbonate can be employed.
Q3: How do I choose the detection wavelength for my brominated indole derivative?
A3: Indole derivatives typically have strong UV absorbance. A good starting point is to use a diode array detector (DAD) or a photodiode array (PDA) detector to scan a wide range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Common detection wavelengths for indole derivatives are around 220 nm and 280 nm.
Q4: Can I use the same method for both analytical and preparative HPLC?
A4: An analytical method can be scaled up for preparative purification. The key is to maintain the same linear velocity of the mobile phase. This is achieved by increasing the flow rate in proportion to the square of the ratio of the column diameters. The gradient profile should also be adjusted to account for the larger column volume. It is often necessary to perform a loading study on the preparative column to determine the maximum amount of sample that can be injected without compromising the separation.
Q5: My brominated indole derivative is a salt. How does this affect the HPLC purification?
A5: If your compound is a salt, it is important to consider its solubility and ionization state in the mobile phase. If it is a salt of a base, adding a small amount of a basic modifier to the sample solvent may improve solubility by converting it to the free base. Conversely, for a salt of an acid, an acidic modifier may be beneficial. The pH of the mobile phase will be critical in controlling the retention and peak shape of the ionized compound.
Data Presentation
The following tables summarize typical HPLC parameters for the purification and analysis of brominated indole derivatives based on published methods and common practices.
Table 1: Analytical HPLC Parameters for Brominated Indole Derivatives
| Parameter | 2-bromo-1H-indole-3-acetonitrile | 3-(2-Bromoethyl)-1H-indole | General Brominated Indoles |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Newcrom R1 | C18, C8, Phenyl, or PFP |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + Phosphoric Acid (or Formic Acid for MS) | Water with 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Acetonitrile or Methanol |
| Gradient | Gradient elution is common | Isocratic or Gradient | Gradient is often preferred for complex mixtures |
| Flow Rate | 1.0 mL/min | Not specified | 0.8 - 1.2 mL/min |
| Detection | UV at 220 nm and 280 nm | Not specified | UV at ~220 nm and ~280 nm |
| Column Temp. | 30 °C | Not specified | 25 - 40 °C |
Table 2: Preparative HPLC Parameters for Brominated Indole Derivatives
| Parameter | General Protocol |
| Column | C18 (e.g., 21.2 x 250 mm, 5-10 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Scaled up from analytical gradient |
| Flow Rate | 15 - 25 mL/min (dependent on column diameter) |
| Detection | UV at λmax of the compound |
| Sample Prep. | Dissolved in a minimal amount of a suitable solvent |
Experimental Protocols
Detailed Methodology for a Key Experiment: Preparative HPLC Purification of a Brominated Indole Derivative
This protocol provides a general framework for the preparative HPLC purification of a crude brominated indole derivative.
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to achieve baseline separation of the target compound from impurities.
-
Use a mobile phase system of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Optimize the gradient elution to ensure good resolution. A typical gradient might be 10-90% B over 20 minutes.
-
Determine the retention time of the target compound.
-
-
Sample Preparation:
-
Dissolve the crude brominated indole derivative in a minimal volume of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase). The concentration will depend on the loading capacity of the preparative column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Setup:
-
Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) with the initial mobile phase conditions for at least 5-10 column volumes.
-
Set the flow rate according to the scaled-up method (e.g., 20 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance of the target compound.
-
-
Purification Run:
-
Inject the prepared sample onto the column.
-
Run the scaled-up gradient method.
-
Monitor the chromatogram in real-time.
-
-
Fraction Collection:
-
Collect the eluent in fractions as the target peak begins to elute. Use a fraction collector set to trigger by time or UV signal threshold.
-
Collect the peak of interest in several smaller fractions to isolate the purest parts.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the fractions that meet the desired purity level.
-
-
Product Isolation:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
If the compound is not water-soluble, it may precipitate out. The aqueous solution can then be lyophilized (freeze-dried) to obtain the purified compound as a solid. Alternatively, liquid-liquid extraction can be used to isolate the compound.
-
Mandatory Visualization
Caption: Workflow for HPLC purification and troubleshooting.
Technical Support Center: Synthesis of 7-Bromo-4-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 7-Bromo-4-methyl-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1][3]
Q2: What are the key starting materials for the Fischer indole synthesis of this compound?
A2: The primary starting materials are (3-bromo-6-methylphenyl)hydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring. For the synthesis of the parent this compound, acetone is a common choice, which upon reaction and cyclization, will be followed by a subsequent dehydrogenation step if an intermediate indoline is formed.
Q3: What are the common catalysts used in the Fischer indole synthesis?
A3: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1] Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[1][2] Frequently used Lewis acids are zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][2] The choice of catalyst can significantly impact the reaction yield and side product formation.[2]
Q4: Are there any alternative methods to the Fischer indole synthesis for preparing substituted indoles?
A4: Yes, other methods for indole synthesis exist, such as the Bartoli indole synthesis, which is useful for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4] Palladium-catalyzed methods have also been developed for the synthesis of indoles.[5]
Q5: How can I purify the final this compound product?
A5: Common purification techniques for indole derivatives include recrystallization and column chromatography.[6][7] For bromo-substituted indoles, recrystallization from solvents like hot acetone or ethanol/water mixtures can be effective.[6][8] In some cases, treatment with activated carbon can help remove colored impurities.[9] For more challenging separations, silica gel column chromatography is a viable option.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst | The choice of acid catalyst is critical. A catalyst that is too strong may cause decomposition of the starting material or product, while a weak catalyst may not facilitate the reaction efficiently. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). For substrates prone to decomposition, a milder Lewis acid like ZnCl₂ is often a good starting point. |
| Sub-optimal Temperature | High temperatures can lead to the formation of tar and other degradation products, while low temperatures may result in an incomplete reaction. The optimal temperature is dependent on the specific substrate and catalyst used. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring (e.g., by TLC). |
| Decomposition of Starting Hydrazine | Phenylhydrazines can be unstable, especially at elevated temperatures and in the presence of strong acids. Ensure the quality of the (3-bromo-6-methylphenyl)hydrazine and consider forming the hydrazone at a lower temperature before proceeding with the acid-catalyzed cyclization at a higher temperature. |
| N-N Bond Cleavage in Hydrazone Intermediate | This is a known side reaction in the Fischer indole synthesis that can compete with the desired cyclization. The use of Lewis acids like ZnCl₂ instead of strong Brønsted acids may help to minimize this side reaction. |
Issue 2: Formation of Significant Impurities
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | If an unsymmetrical ketone is used as a starting material, the formation of two different indole regioisomers is possible. To synthesize this compound without substitution at the C2 and C3 positions, a subsequent dehydrogenation step from an indoline intermediate might be necessary, or a different synthetic strategy should be considered. |
| Tar and Polymeric Byproducts | The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars. Using a less harsh catalyst, lowering the reaction temperature, and minimizing the reaction time can help to reduce tar formation. |
| Oxidation of the Indole Product | Indoles, being electron-rich aromatic compounds, can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this issue. |
Quantitative Data on Synthesis of Related Bromo-Methyl-Indoles
The following table summarizes reaction conditions and yields for the synthesis of indole derivatives structurally related to this compound, providing a reference for experimental design.
| Product | Starting Materials | Catalyst | Solvent | Temperature | Yield | Reference |
| Ethyl 4-bromo-7-methylindole-2-carboxylate | Ethyl pyruvate-5-bromo-2-methylphenylhydrazone | Anhydrous ZnCl₂ | Ethylene glycol | 150-170 °C | Not specified for this step | [9] |
| 4-bromo-7-methylindole-2-carboxylic acid | Ethyl 4-bromo-7-methylindole-2-carboxylate | 10% KOH | Ethanol | Room Temp. | 74.6% | [9] |
| 5-bromo-7-methylindole | 4-bromo-2-iodo-6-methylaniline and trimethylsilylacetylene (multi-step) | K₂CO₃, K₃PO₄, or KOtBu | DMF, DMAc, or NMP | 40-80 °C | 75-80% | [7] |
| 2,4-dimethyl-7-bromoindole | 4-bromo-3-nitrotoluene and isopropenylmagnesium bromide | - | THF | -40 °C | 67% | [4] |
Experimental Protocols
Proposed Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of structurally related compounds. Optimization of specific conditions may be required.
Step 1: Formation of (3-bromo-6-methylphenyl)hydrazone
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In a round-bottom flask, dissolve (3-bromo-6-methylphenyl)hydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of a suitable ketone (e.g., acetone).
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Acid-Catalyzed Cyclization
-
To the flask containing the hydrazone, add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid).
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent and catalyst used, typically in the range of 80-150 °C).
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture into a beaker of ice-water.
-
Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Functionalization of Bromo-indoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the functionalization of bromo-indoles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical modification of bromo-indoles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Q1: My cross-coupling reaction is resulting in low or no yield of the desired product. What are the common causes?
A: Low yields in palladium-catalyzed cross-coupling reactions involving bromo-indoles can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or could be deactivating. This can be caused by exposure to oxygen or impurities in the reagents and solvents.[1] Ensure your catalyst is fresh and that solvents are thoroughly degassed.
-
Suboptimal Reaction Conditions: The temperature may be too low, the base too weak, or the solvent system inappropriate for the specific bromo-indole substrate. A systematic screening of these parameters is often necessary.
-
Poor Starting Material Quality: Impurities in the bromo-indole or degradation of the coupling partner (e.g., boronic acid) can inhibit the catalyst.
-
Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, especially in reactions requiring a strong base.[2]
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Q2: I am observing a significant amount of debromination, resulting in the corresponding indole as a major byproduct. How can I minimize this?
A: Debromination is a common side reaction, particularly with electron-rich indole rings. The most effective way to minimize this is by protecting the indole nitrogen.[2] The acidic N-H proton can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage. N-protection mitigates this effect.[2]
Q3: My reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I avoid them?
A: Besides debromination, other common side reactions include:
-
Homocoupling: Dimerization of the bromo-indole or the coupling partner (e.g., boronic acid in Suzuki reactions, terminal alkyne in Sonogashira reactions) can occur.[3] This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be a significant issue with certain boronic acids. Using fresh, high-quality boronic acids and anhydrous solvents can help.
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom can occur under certain conditions, leading to the loss of starting material.[3]
Lithiation and Metal-Halogen Exchange
Q1: My lithium-halogen exchange reaction is giving a complex mixture of products. What could be going wrong?
A: Side reactions in lithium-halogen exchange are often due to the high reactivity of the generated organolithium species. Common issues include:
-
Proton Quenching: The presence of acidic protons in the substrate (other than the intended reaction site) or trace amounts of water in the solvent can quench the organolithium reagent. Using a strong base to deprotonate acidic protons before the exchange or employing anhydrous conditions is critical.[4]
-
Attack on the Heterocyclic Ring: The alkyl lithium reagent can sometimes act as a nucleophile and attack the indole ring, leading to undesired byproducts.[4] Performing the reaction at very low temperatures (e.g., -78 °C) can minimize this.
-
Anomalous Substitution: In some cases, the lithium is not introduced at the position of the halogen but at an alternative, more acidic position on the ring.[5]
Frequently Asked Questions (FAQs)
Q1: Is N-protection always necessary for the functionalization of bromo-indoles?
A: While not always strictly necessary for every reaction, N-protection is highly recommended for most palladium-catalyzed cross-coupling reactions.[2] The unprotected N-H can lead to side reactions like debromination and can interfere with the catalyst, resulting in lower yields and more complex product mixtures.[2]
Q2: What is the best N-protecting group for bromo-indole functionalization?
A: The choice of protecting group depends on the subsequent reaction conditions and the desired deprotection strategy.[2]
-
Boc (tert-Butoxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions. It is suitable for reactions that are not performed under strong acid.[2]
-
Ts (Tosyl): This electron-withdrawing group can provide greater stability to the indole ring. However, its removal often requires harsher conditions like strong bases or reducing agents.[2]
-
SEM (2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under a variety of conditions and is cleaved by fluoride sources, making it useful when acidic or basic deprotection is not desirable.[2]
Q3: Can I use Grignard reagents for the functionalization of bromo-indoles?
A: Yes, Grignard reagents can be prepared from bromo-indoles via magnesium-halogen exchange. However, the acidic N-H proton of the indole is incompatible with the Grignard reagent. Therefore, N-protection is essential before attempting to form the Grignard reagent. The unprotected N-H will be deprotonated by the Grignard reagent, consuming it and preventing the desired reaction.
Quantitative Data Summary
The following table summarizes the performance of different catalytic systems for the Suzuki-Miyaura coupling of bromo-indoles, highlighting the impact of catalyst, ligand, and base on the reaction outcome.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for the same substrate.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-indole
This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromo-indole with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
To a dry reaction vessel, add the bromo-indole (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[7]
-
Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.[7]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection of a Bromo-indole
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.[2]
-
To a solution of the bromo-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-bromo-indole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromo-4-methyl-1H-indole
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving 7-Bromo-4-methyl-1H-indole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing the C7 position of the indole scaffold include Suzuki-Miyaura (C-C bond formation with boronic acids), Buchwald-Hartwig amination (C-N bond formation with amines), Sonogashira coupling (C-C bond formation with terminal alkynes), and the Heck reaction (C-C bond formation with alkenes).[1][2][3] The choice of reaction depends on the desired final product.
Q2: What is a good starting point for catalyst selection in a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura reactions with bromoindoles, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and reliable choice.[4][5][6] Alternatively, using a combination of a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) with a phosphine ligand is a common strategy.[5][6] Modern, well-defined precatalysts with a 1:1 palladium-to-ligand ratio are also highly effective.[7]
Q3: Which ligands are most effective for cross-coupling with 7-bromoindoles?
A3: The choice of ligand is critical for reaction success.[7] For general applications, triphenylphosphine (PPh₃) is a standard option.[5] For more challenging couplings, such as those with sterically hindered substrates or less reactive coupling partners, bulky and electron-rich biaryl phosphine ligands like SPhos and XPhos, or bidentate ligands like Xantphos, often provide superior results.[5][6][8]
Q4: What is the role of the base in these reactions, and which bases are commonly used?
A4: The base plays a crucial role in the catalytic cycle, most notably by facilitating the transmetalation step in Suzuki-Miyaura reactions or the deprotonation of the amine in Buchwald-Hartwig aminations.[3][5][9] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][5][6][8] For sensitive substrates, milder bases may be preferred to prevent side reactions.[4] The solubility of the base is also important; mixed solvent systems like dioxane/water are often used to dissolve inorganic bases.[4]
Q5: How does the unprotected N-H group of the indole affect the reaction?
A5: The acidic proton of the indole N-H can interfere with the catalytic cycle by reacting with the base or organometallic intermediates. This can sometimes lead to lower yields or the need for stronger bases and higher catalyst loadings. In some cases, protecting the indole nitrogen (e.g., with a tosyl or benzyl group) can improve reaction outcomes, although many successful couplings are performed on unprotected indoles.[8]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What should I check first?
A: Low yields are a common issue and can often be resolved by systematically evaluating the reaction components and conditions.[4][10]
Initial Checks:
-
Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[4][10] Ensure that the solvent is thoroughly degassed and that the reaction is maintained under an inert atmosphere (Argon or Nitrogen) from start to finish.[4][5][6]
-
Reagent Quality:
-
Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[10] Phosphine ligands are particularly susceptible to oxidation.[10] Using fresh or properly stored reagents is recommended.
-
Boronic Acid (for Suzuki): Boronic acids can undergo degradation or protodeboronation (loss of the boronic acid group).[4][10] Use high-purity boronic acid and consider using a freshly opened bottle if you suspect degradation.
-
-
Base Quality and Strength: Ensure the base is anhydrous and of high purity. For Suzuki reactions, sometimes a small amount of water is necessary when using anhydrous bases like K₃PO₄.
Optimization Strategy: If initial checks do not solve the problem, a systematic optimization of reaction parameters is necessary. Screening different combinations of catalysts, ligands, bases, and solvents is often required to find the optimal conditions for your specific substrates.[4]
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Presence of Significant Side Products
Q: I am observing significant amounts of side products like homocoupled biaryls or dehalogenated starting material. How can I minimize these?
A: The formation of side products is often related to reaction kinetics and catalyst stability.
-
Homocoupling: This occurs when two molecules of the coupling partner (e.g., boronic acid in a Suzuki reaction) react with each other. It is often promoted by the presence of oxygen.
-
Solution: Improve degassing procedures and ensure a strictly inert atmosphere.[4] Lowering the reaction temperature or using a slight excess of the this compound can also help.
-
-
Protodeboronation (Suzuki): This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with electron-deficient or heteroaromatic boronic acids.[4][10]
-
Dehalogenation: This is the replacement of the bromine atom on the indole with a hydrogen atom.
-
Solution: This can be caused by catalyst decomposition or certain reaction conditions. Switching to a more stable catalyst/ligand system or using a milder base can sometimes mitigate this issue.
-
Issue 3: Poor Reproducibility
Q: My first attempt at the reaction worked well, but I am struggling to reproduce the results. What could be the cause?
A: Poor reproducibility is a frustrating but common problem in catalysis.[11]
-
Reagent Inconsistency: The most common cause is variability in reagent quality. A new bottle of solvent, base, or catalyst may have different purity levels or water content.[11]
-
Setup Variations: Seemingly minor changes in the experimental setup, such as the efficiency of stirring, the rate of heating, or the effectiveness of the inert gas purge, can have a significant impact.
-
Moisture and Air: Trace amounts of moisture or oxygen can have a dramatic effect. Ensure glassware is rigorously dried and the inert atmosphere is consistently maintained.
-
Base Grinding: For solid bases like K₃PO₄, grinding it to a fine, consistent powder can improve reproducibility.
Data Presentation: Catalyst System Comparison
The following tables summarize typical conditions for various cross-coupling reactions with bromo-heterocycles, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Moderate |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene | 100 | Good |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 82 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Dioxane | 110 | High |
Data adapted from studies on structurally similar C7-bromo-1H-indazoles and other bromo-heterocycles.[4][12]
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 95 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Dioxane | 100 | High |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | High |
Data adapted from studies on N-substituted 4-bromo-7-azaindoles and 7-Bromo-1-tetralone.[3][8]
Table 3: Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5 mol%) | Et₃N or Piperidine | DMF or THF | RT - 60 | Good to High |
| 2 | Pd(PPh₃)₄ (5) | CuI (10 mol%) | i-Pr₂NH | Toluene | 80 | High |
| 3 | [DTBNpP]Pd(crotyl)Cl (5) | None (Cu-free) | DABCO | DMSO | RT | 96 |
Conditions are generalized from standard Sonogashira protocols.[2][13][14]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[4][6]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[5][6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[4][6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[4][6]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][6]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Mandatory Visualizations
Catalyst Selection Logic
The following diagram illustrates a decision-making process for selecting a catalyst system for the cross-coupling of this compound.
Caption: Decision tree for initial catalyst system selection.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Halogenated Indoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address and overcome low yields in the Fischer indole synthesis of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: Why are yields often low when synthesizing halogenated indoles via the Fischer method?
A1: Low yields in the synthesis of halogenated indoles are typically due to a combination of factors. The electron-withdrawing nature of halogens can deactivate the aromatic ring of the phenylhydrazine, making the key[1][1]-sigmatropic rearrangement step more difficult. Furthermore, the strongly acidic and high-temperature conditions often required can lead to substrate decomposition, tar formation, and other side reactions, complicating product isolation and reducing overall yield.[2]
Q2: What are the most common side products observed in this reaction?
A2: Besides the formation of intractable tars, common side products can include regioisomers if an unsymmetrical ketone is used.[2] Other byproducts may arise from cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of anilines.[3][4] Aldol condensation products from the starting ketone or aldehyde and Friedel-Crafts type reactions are also possible if the aromatic ring is activated.[2][5]
Q3: How does the choice of acid catalyst impact the synthesis of halogenated indoles?
A3: The choice of acid catalyst is critical and depends heavily on the specific substrate.[2] A catalyst that is too strong can promote decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[2] For halogenated, less reactive substrates, stronger acid systems like polyphosphoric acid (PPA) or Eaton's reagent are often more effective than standard Brønsted acids (HCl, H₂SO₄) or milder Lewis acids (ZnCl₂).[2] It is often necessary to screen a range of catalysts to find the optimal conditions.[2][6]
Q4: Can modern variations of the Fischer indole synthesis improve yields for halogenated compounds?
A4: Yes, modern modifications can offer significant advantages. The Buchwald modification, for example, uses a palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone intermediate from an aryl bromide and a hydrazone.[1][6] This method avoids the need to handle potentially unstable or toxic halogenated arylhydrazines directly and can lead to higher yields under milder conditions.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficiently Strong Acid Catalyst | Halogenated phenylhydrazines are electron-deficient and require a potent acid to catalyze the rearrangement. Switch to a stronger acid system. Polyphosphoric acid (PPA) is often effective for such substrates.[2] Eaton’s Reagent (P₂O₅ in MeSO₃H) is another powerful alternative. |
| Low Reaction Temperature | The activation energy for the[1][1]-sigmatropic rearrangement can be high, especially for deactivated substrates. Gradually and carefully increase the reaction temperature. Microwave-assisted synthesis can also be explored to achieve rapid heating and potentially improve yields.[2] |
| Poor Solubility of Starting Materials | Ensure your starting materials are adequately dissolved in the reaction medium. If using a solvent, ensure it is appropriate for the temperature and acid catalyst used. For PPA reactions, which can be viscous, ensure efficient stirring. |
| Unstable Hydrazone Intermediate | The halogenated phenylhydrazone may be decomposing before it can cyclize. Perform a one-pot synthesis where the hydrazone is generated in situ and immediately subjected to the cyclization conditions without isolation.[2] |
Problem 2: Significant Tar/Polymer Formation
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures, while sometimes necessary for conversion, can accelerate decomposition pathways leading to tar.[2] Find the minimum effective temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC. |
| Acid Catalyst is Too Strong or Concentrated | An overly aggressive acid catalyst can cause extensive degradation of both starting materials and the indole product.[2] Try a milder Lewis acid like ZnCl₂ or BF₃·OEt₂ first.[2][6] If using a Brønsted acid, try reducing its concentration or switching to a solid-supported acid. |
| Prolonged Reaction Time | Leaving the reaction for too long, even at an optimal temperature, can lead to product degradation. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed or the product concentration begins to decrease. |
Problem 3: Formation of Multiple Products (Regioisomers)
| Possible Cause | Suggested Solution |
| Use of an Unsymmetrical Ketone | An unsymmetrical ketone can form two different enamine intermediates, leading to a mixture of regioisomeric indoles.[2] |
| Steric and Electronic Control | The regioselectivity is often influenced by sterics, favoring the formation of the less hindered enamine intermediate.[2] In some cases, adjusting the acid catalyst or reaction conditions might influence the isomer ratio. If inseparable, consider a different synthetic strategy or an alternative ketone that is symmetrical. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the synthesis of representative halogenated indoles.
Table 1: Comparison of Catalysts for the Synthesis of 5-Bromo-2-methyl-1H-indole
| Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-Bromophenyl)hydrazine + Acetone | ZnCl₂ | Ethanol | Reflux | 4-12 | 65-75 |
| (4-Bromophenyl)hydrazine + Acetone | PPA | None | 100-120 | 1-2 | 70-80 |
| (4-Bromophenyl)hydrazine + Acetone | H₂SO₄ | Ethanol | Reflux | 6-10 | 50-60 |
| (4-Bromophenyl)hydrazine + Acetone | p-TsOH | Toluene | Reflux | 8-16 | 60-70 |
Data compiled from representative procedures and may vary based on specific experimental scale and purity of reagents.[7]
Visualizing Workflows and Logic
A clear understanding of the experimental sequence and troubleshooting logic is crucial for success.
Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.
References
- 1. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 7-Bromo-4-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Bromo-4-methyl-1H-indole.
Troubleshooting Guide
Users may encounter several common issues during the synthesis and purification of this compound, particularly when employing methods like the Fischer indole synthesis. This guide addresses specific problems in a question-and-answer format.
Q1: My Fischer indole synthesis of this compound resulted in a low yield and multiple spots on my TLC plate. What are the likely impurities?
A1: Low yields and multiple byproducts are common in Fischer indole synthesis.[1] The primary impurities often include:
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Regioisomers: If an unsymmetrical ketone is used as a precursor, different regioisomers of the final indole can be formed.[1]
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Unreacted Starting Materials: Incomplete reaction can leave behind the initial phenylhydrazine and ketone.
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Polymeric Materials: Acid catalysts can sometimes promote the polymerization of the indole product, especially at elevated temperatures.
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Side-Reaction Products: Cleavage of the N-N bond in the hydrazone intermediate can lead to various side products.[2]
Q2: The crude product is a dark, oily residue instead of a solid. How should I proceed with purification?
A2: A dark, oily crude product suggests the presence of significant impurities or residual solvent. It is advisable to first attempt to remove any volatile impurities under high vacuum. If the product remains oily, column chromatography is the recommended purification method. Direct recrystallization is unlikely to be effective for such a crude mixture.
Q3: During column chromatography, my product appears to be degrading on the silica gel, leading to streaking on the TLC and a discolored final product. What can I do to prevent this?
A3: Indoles can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, consider the following:
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Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount (0.5-1%) of triethylamine.[3]
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Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a less harsh alternative to silica gel for acid-sensitive compounds.[3]
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Swift Purification: Do not let the compound remain on the column for an extended period. Elute the product as quickly as is reasonably possible while maintaining good separation.
Q4: I'm struggling to achieve good separation of my desired product from a closely-eluting impurity during column chromatography. How can I optimize the separation?
A4: To improve separation in column chromatography:
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Optimize the Solvent System: Experiment with different solvent systems of varying polarity. A common mobile phase for bromo-indoles is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[3][4] Running multiple TLCs with different solvent ratios can help identify the optimal eluent for separation.
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Use a Longer Column: Increasing the length of the stationary phase can enhance the separation of closely eluting compounds.
-
Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers higher resolution and may be necessary to achieve high purity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound that is over 90% pure?
A1: For crude material with relatively high purity (>90%), recrystallization is an efficient and cost-effective purification method.[3] A systematic approach to solvent screening should be undertaken to find a suitable solvent or solvent pair.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For indole derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, acetone, toluene, and hexane. A solvent/anti-solvent system, such as dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity is observed, can also be effective.
Q3: How can I confirm the purity of my final product?
A3: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Purity can also be qualitatively checked by Thin Layer Chromatography (TLC). The structure of the compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Stationary Phase Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). To prevent degradation of the indole, 0.5% triethylamine can be added to the eluent.
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Column Packing: Carefully pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the column.
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Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The ideal gradient will depend on the specific impurities present.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
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Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The process can be aided by placing the flask in an ice bath after it has reached room temperature.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
The following tables present hypothetical data for the purification of this compound for illustrative purposes.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Column Chromatography | 75% | 98.5% | 65% |
| Recrystallization | 92% | 99.7% | 85% |
Table 2: Column Chromatography Eluent Optimization
| Hexane:Ethyl Acetate Ratio | Retention Factor (Rf) of Product | Separation from Major Impurity |
| 95:5 | 0.5 | Poor |
| 90:10 | 0.35 | Good |
| 80:20 | 0.2 | Excellent |
Visualizations
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting common issues in synthesis and purification.
References
Technical Support Center: Synthesis of 7-Bromo-4-methyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-Bromo-4-methyl-1H-indole. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the scaling up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[1][3][4] For the synthesis of this compound, the logical starting materials would be (3-bromo-6-methylphenyl)hydrazine and a suitable carbonyl compound.
Q2: I am experiencing low yields in the Fischer indole synthesis of this compound. What are the potential causes?
A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:
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Suboptimal Acid Catalyst and Concentration: The choice and amount of acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice depends on the specific substrates.[1][4]
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Incorrect Reaction Temperature: The reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of reactants, intermediates, or the final product.
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Side Reactions: The formation of byproducts is a significant cause of low yields. Common side reactions include the cleavage of the N-N bond in the hydrazone intermediate and the formation of regioisomers if an unsymmetrical ketone is used.
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Purity of Starting Materials: Impurities in the (3-bromo-6-methylphenyl)hydrazine or the carbonyl compound can interfere with the reaction and lead to the formation of undesired side products.
Q3: What are the common impurities I should expect, and how can I minimize them?
A3: During the synthesis of this compound, you may encounter the following impurities:
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Unreacted Starting Materials: (3-bromo-6-methylphenyl)hydrazine and the carbonyl compound.
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(3-bromo-6-methyl)aniline: This can form from the cleavage of the N-N bond of the hydrazone intermediate.
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Regioisomers: If an unsymmetrical ketone (e.g., acetone) is used, you might get a mixture of the desired product and an isomeric indole. To avoid this, using a symmetrical ketone or an aldehyde is recommended.
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Polymeric Materials: Under harsh acidic conditions and high temperatures, indole derivatives can be prone to polymerization.
To minimize these impurities, consider optimizing the reaction conditions (temperature, reaction time, and catalyst), ensuring the high purity of your starting materials, and carefully selecting your carbonyl compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective acid catalyst. | Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂). Optimize the catalyst loading. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C. | |
| Poor quality of starting hydrazine. | Ensure the (3-bromo-6-methylphenyl)hydrazine is pure and free of degradation products. | |
| Formation of a Dark Tar-like Substance | Reaction temperature is too high. | Lower the reaction temperature and consider a milder acid catalyst. |
| Prolonged reaction time. | Monitor the reaction by TLC and stop it once the starting material is consumed. | |
| Difficult Purification | Presence of closely related impurities. | Optimize the reaction to minimize byproduct formation. For purification, consider column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent system. |
| Inconsistent Yields on Scale-up | Poor heat transfer in a larger reactor. | Ensure efficient stirring and temperature control. Consider a jacketed reactor for better heat management. |
| Rate of reagent addition. | For exothermic reactions, control the rate of addition of the acid catalyst or one of the reactants. |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on the principles of the Fischer indole synthesis. Optimization may be required for specific laboratory conditions and scales.
Materials:
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(3-bromo-6-methylphenyl)hydrazine hydrochloride
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Acetone (or another suitable ketone/aldehyde)
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Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
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Ethanol
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve (3-bromo-6-methylphenyl)hydrazine hydrochloride in ethanol. Add a slight excess of acetone. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
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Cyclization: To the flask containing the hydrazone (or the mixture from step 1), add the acid catalyst. For PPA, a common ratio is 10 parts by weight relative to the hydrazine. For ZnCl₂, an equimolar amount or a slight excess can be used in a high-boiling solvent like toluene.
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Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the catalyst used (e.g., 80-100°C for PPA, or reflux in toluene for ZnCl₂).
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Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice. If ZnCl₂ was used, dilute the mixture with water.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation: Scale-up Synthesis of this compound
The following table provides illustrative data on how reaction parameters can influence the yield and purity of this compound during a scale-up from a 1g to a 100g scale, using a Fischer indole synthesis with ZnCl₂ as the catalyst.
| Scale | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 g | 120 | 110 | 4 | 75 | 98 |
| 10 g | 120 | 110 | 4 | 72 | 97 |
| 100 g | 120 | 110 | 6 | 65 | 95 |
| 100 g | 150 | 110 | 4 | 70 | 96 |
| 100 g | 120 | 100 | 8 | 68 | 97 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo-4-methyl-1H-indole and 5-Bromo-4-methyl-1H-indole
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indole scaffolds is paramount for the efficient synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of the chemical reactivity of two isomeric building blocks: 7-Bromo-4-methyl-1H-indole and 5-bromo-4-methyl-1H-indole. While direct comparative experimental data is limited, this document extrapolates from established principles of indole chemistry and provides representative experimental protocols for key transformations.
Introduction to Indole Reactivity
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, primarily at the C3 position. The nitrogen lone pair significantly influences the electron density distribution. The placement of substituents, such as a bromine atom and a methyl group, can further modulate this reactivity through a combination of electronic and steric effects.
This compound and 5-bromo-4-methyl-1H-indole both feature a bromine atom, a versatile handle for palladium-catalyzed cross-coupling reactions, and a methyl group, an electron-donating group that can influence the electron density of the ring. Their differing substitution patterns, however, are expected to lead to distinct reactivity profiles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of aryl halides. The reactivity of the C-Br bond in these reactions is influenced by the electronic environment and steric hindrance around the bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the bromoindole and an organoboron reagent. Generally, the reactivity of aryl bromides in this reaction is enhanced by electron-withdrawing groups and diminished by electron-donating groups.
Expected Reactivity:
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5-Bromo-4-methyl-1H-indole: The methyl group at the C4 position is expected to have a moderate electron-donating effect on the C5-Br bond, potentially slightly decreasing its reactivity compared to unsubstituted 5-bromoindole.
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This compound: The methyl group at C4 is further from the C7-Br bond. Its electronic influence will be less pronounced compared to the 5-bromo isomer. Steric hindrance around the C7-Br bond is also a factor to consider, although it is not immediately adjacent to a bulky group.
| Reactant | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield for a similar 5-bromo-N-alkyl-aza-indole derivative, suggesting good reactivity.[1] |
| 5,7-dibromoindole | Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 | 1 | 83 (di-arylated) | Demonstrates the feasibility of Suzuki coupling on the indole benzene ring.[2] |
| 4-bromo-1H-indole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | - | A general protocol for a different bromoindole isomer.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of Bromo-methyl-indoles (General)
A mixture of the bromo-methyl-indole (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., toluene/ethanol/water) is then added. The reaction mixture is heated with stirring for the specified time and temperature. Upon completion, the reaction is worked up by extraction and purified by column chromatography.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the C-Br bond is a key factor.
Expected Reactivity:
The electronic effects influencing the Suzuki coupling are expected to have a similar impact on the Buchwald-Hartwig amination. The slightly more electron-rich nature of the 5-bromo-4-methyl-1H-indole might necessitate slightly more forcing conditions compared to the 7-bromo isomer.
| Reactant | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 5-Bromoindole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 90 (with 4-methoxyaniline) | High yield demonstrates the general feasibility for 5-bromoindoles.[4] |
| 7-Bromo-1-tetralone | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | - | A protocol for a C7-bromo substituted cyclic system.[5] |
| 6-Bromo-1H-indazole | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | - | Protocol for a related N-heterocyclic system. |
Experimental Protocol: Buchwald-Hartwig Amination of Bromo-methyl-indoles (General)
To an oven-dried reaction vessel, add the bromo-methyl-indole (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos). The vessel is sealed, evacuated, and backfilled with an inert gas. The base (e.g., K₃PO₄), anhydrous solvent (e.g., toluene), and the amine (1.2-2.0 equiv) are then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling, the reaction is quenched and worked up by extraction and purified by column chromatography.[4]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Electrophilic Substitution
The indole nucleus is inherently reactive towards electrophiles, with a strong preference for substitution at the C3 position. The existing substituents on the benzene ring can influence both the overall reactivity and the regioselectivity.
Expected Reactivity:
-
5-Bromo-4-methyl-1H-indole: The C4-methyl group is an activating, ortho-, para-directing group, while the C5-bromo is a deactivating, ortho-, para-directing group. The primary site of electrophilic attack is expected to remain the C3 position of the pyrrole ring, which is the most nucleophilic position in the indole system.[6] The overall reactivity towards electrophiles might be slightly enhanced compared to 5-bromoindole due to the activating effect of the methyl group.
-
This compound: Similarly, the C4-methyl group will activate the ring towards electrophilic substitution. The C7-bromo group will have a deactivating effect. The C3 position is still anticipated to be the most favorable site for electrophilic attack.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For indoles, this reaction typically occurs at the C3 position.[7][8][9]
Expected Reactivity:
Both isomers are expected to undergo formylation at the C3 position. The activating methyl group at C4 should facilitate this reaction for both substrates.
Experimental Protocol: Vilsmeier-Haack Formylation of Bromo-methyl-indoles (General)
To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The resulting Vilsmeier reagent is stirred for a period of time before a solution of the bromo-methyl-indole in DMF is added. The reaction mixture is stirred at room temperature or with gentle heating. After completion, the reaction is quenched with an aqueous base solution and the product is isolated by filtration or extraction, followed by purification.
Figure 3: Workflow for the Vilsmeier-Haack formylation of an indole.
N-Alkylation
The nitrogen of the indole ring can be alkylated after deprotonation with a suitable base.
Expected Reactivity:
The steric and electronic differences between the two isomers are less likely to have a significant impact on the N-alkylation reaction, as the reaction occurs at the nitrogen atom, which is relatively remote from the substituents on the benzene ring. Both isomers should undergo N-alkylation under standard conditions.[10][11]
Experimental Protocol: N-Alkylation of Bromo-methyl-indoles (General)
To a solution of the bromo-methyl-indole in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C, a base such as sodium hydride (NaH) is added portion-wise. The mixture is stirred until hydrogen evolution ceases. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is isolated by extraction and purified by column chromatography.[10][11]
Conclusion
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Palladium-Catalyzed Cross-Coupling: Both isomers are expected to be competent substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions, providing access to a wide range of C-C and C-N coupled products. Subtle differences in reactivity may arise due to the different electronic environments of the C-Br bond.
-
Electrophilic Substitution: The C3 position remains the most probable site of electrophilic attack for both isomers. The activating methyl group at C4 is likely to enhance the rate of these reactions compared to their unmethylated counterparts.
The choice between these two isomers will ultimately depend on the desired substitution pattern in the final target molecule. The information and protocols provided in this guide serve as a foundation for researchers to design and execute synthetic strategies utilizing these valuable indole derivatives. Further experimental investigation is warranted to delineate the subtle differences in their reactivity profiles.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Biological Potency of Bromo-indole Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced impact of bromine substitution on the indole scaffold is crucial for designing next-generation therapeutics. This guide provides a comprehensive comparison of the biological activities of various bromo-indole isomers, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The introduction of a bromine atom to the indole ring can significantly modulate a compound's physicochemical properties, often enhancing its biological activity and target selectivity compared to non-halogenated counterparts.[1] The position of the bromine atom is a critical determinant of the compound's pharmacological profile, influencing its efficacy in areas such as cancer, inflammation, and infectious diseases.[2] This guide will delve into the comparative biological activities of different bromo-indole isomers, offering insights into their therapeutic potential.
Quantitative Comparison of Biological Activity
To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for the biological activities of various bromo-indole isomers. It is important to note that this data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Anticancer Activity of Bromo-indole Isomers (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoindoles | 5-Bromoisatin | U937 (Human lymphoma) | 15.6 | [2] |
| HT29 (Colon cancer) | ~100 | [3][4] | ||
| Caco-2 (Colon cancer) | ~100 | [3][4] | ||
| Tyrindoleninone | HT29 (Colon cancer) | 390 | [3][4] | |
| Caco2 (Colon cancer) | 98 | [3] | ||
| 6-Bromoindoles | 6-Bromoisatin | HT29 (Colon cancer) | ~100 | [3][4] |
| Caco-2 (Colon cancer) | ~100 | [3][4] |
Antimicrobial and Fungicidal Activity of Bromo-indole Isomers
| Compound Class | Derivative | Organism | Activity Metric | Value | Reference |
| 6-Bromoindoles | 6-Bromoindole | Botrytis cinerea | EC50 | 11.62 µg/mL | [5] |
| Monilinia fructicola | EC50 | 18.84 µg/mL | [5] | ||
| 3-Acetyl-6-bromoindole | Botrytis cinerea | Spore Germination Inhibition | 100% | [5] | |
| Monilinia fructicola | Spore Germination Inhibition | 96% | [5] |
Enzyme Inhibition and Receptor Binding
| Compound Class | Derivative | Target | Activity Metric | Value | Reference |
| Indole-based | 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f) | Sigma-2 Receptor | Ki | 0.43 nM | [6] |
| Sigma-1 Receptor | Ki | 170 nM | [6] |
Key Signaling Pathways Modulated by Bromo-indoles
Bromo-indole derivatives exert their biological effects by modulating various signaling pathways crucial for cell growth, proliferation, and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of bromo-indole isomers.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]
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Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the bromo-indole compounds for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.[7]
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO-ethanol solution).[7]
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Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
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IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1]
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Serial Dilutions: The bromo-indole compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.[1]
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Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.[1]
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Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[1]
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Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Receptor Binding Assay
Receptor binding assays are used to measure the affinity of a ligand for a receptor.[6][8][9]
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Preparation of Receptor Source: A source of the target receptor is prepared, which can be a cell membrane preparation or a purified receptor protein.
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Radioligand: A radiolabeled ligand with known high affinity for the receptor is used.
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Competition: The bromo-indole compound (the competitor) is incubated at various concentrations with the receptor source and a fixed concentration of the radioligand.
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Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved through filtration or scintillation proximity assay (SPA).[10]
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Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and isolation of bromo-indole compounds from natural sources.
Conclusion
Bromo-indole isomers represent a rich source of bioactive compounds with significant therapeutic potential. The position of the bromine atom on the indole ring profoundly influences their biological activity, leading to a diverse range of effects, including potent anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative overview to aid researchers in the strategic design and development of novel bromo-indole-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for translating their promise into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic comparison of 7-bromo and 5-bromo indoles
A Spectroscopic Comparison of 7-Bromoindole and 5-Bromoindole: A Guide for Researchers
For researchers and professionals engaged in drug development and synthetic chemistry, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic properties of 7-bromoindole and 5-bromoindole, two important building blocks in medicinal chemistry. The following sections present a summary of their key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data
The position of the bromine atom on the indole ring significantly influences the spectroscopic properties of these isomers. The following tables summarize the key quantitative data for a direct comparison.
¹H NMR Spectroscopy Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton Assignment | 7-Bromoindole Chemical Shift (δ) ppm | 5-Bromoindole Chemical Shift (δ) ppm |
| H-1 (N-H) | ~8.15 (br s) | ~8.10 (br s) |
| H-2 | ~7.25 (t) | ~7.19 (t) |
| H-3 | ~6.55 (t) | ~6.47 (t) |
| H-4 | ~7.50 (d) | ~7.76 (d) |
| H-5 | ~7.00 (t) | - |
| H-6 | ~7.45 (d) | ~7.21 (dd) |
| H-7 | - | ~7.27 (d) |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| Carbon Assignment | 7-Bromoindole Chemical Shift (δ) ppm | 5-Bromoindole Chemical Shift (δ) ppm [1] |
| C-2 | ~125.0 | 125.3 |
| C-3 | ~102.0 | 102.3 |
| C-3a | ~128.0 | 129.9 |
| C-4 | ~121.0 | 121.8 |
| C-5 | ~122.0 | 113.0 (C-Br) |
| C-6 | ~120.0 | 124.8 |
| C-7 | ~115.0 (C-Br) | 112.5 |
| C-7a | ~135.0 | 134.7 |
| Note: Data for 7-bromoindole is estimated based on typical indole chemical shifts and known substituent effects, as a complete, unambiguously assigned dataset was not readily available in the searched literature. |
Infrared (IR) Spectroscopy Data
| Functional Group | 7-Bromoindole Vibrational Frequency (cm⁻¹) | 5-Bromoindole Vibrational Frequency (cm⁻¹) |
| N-H Stretch | ~3410 | ~3410 |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C=C Stretch (aromatic) | ~1610, 1450 | ~1615, 1450 |
| C-Br Stretch | ~540 | ~540 |
UV-Visible (UV-Vis) Spectroscopy Data
Solvent: Methanol
| Compound | λ_max (nm) [2] |
| 7-Bromoindole | Not available |
| 5-Bromoindole | 279, 287, 296 |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) |
| 7-Bromoindole | 195/197 |
| 5-Bromoindole | 195/197 |
| *Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units for the ⁷⁹Br and ⁸¹Br isotopes. |
Experimental Workflow
The general workflow for the spectroscopic analysis of bromoindoles is a systematic process involving sample preparation, data acquisition, and data processing.
Caption: General experimental workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are general protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Weigh approximately 5-20 mg of the bromoindole for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube and cap it securely.[3]
-
Instrument Setup and Data Acquisition : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[1]
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Ensure the ATR crystal is clean. Place a small amount of the solid bromoindole powder directly onto the crystal and apply firm, even pressure using the press arm.[3]
-
Instrument Setup and Data Acquisition : Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the bromoindole in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.[4]
-
Instrument Setup and Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the absorbance. Acquire the spectrum over a typical range of 200-400 nm for indole derivatives.[4]
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).[4]
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI) : For analysis via a direct insertion probe, a small amount of the solid bromoindole is placed in a capillary tube. Alternatively, for GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.[3]
-
Instrument Setup and Data Acquisition : The sample is introduced into the high-vacuum source of the mass spectrometer. The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[3]
-
Data Processing : The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern for structural information.[4]
References
A Comparative Guide to the Relative Reactivity of Halogenated Indoles in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in the development of pharmaceuticals and functional materials. Halogenation of the indole ring provides a versatile handle for further chemical modifications, making a thorough understanding of its reactivity in key synthetic transformations, such as electrophilic substitution, paramount. This guide offers an objective comparison of the relative reactivity of halogenated indoles in common electrophilic substitution reactions, supported by available experimental data and detailed methodologies.
The Dual Nature of Halogen Substituents
Halogen atoms exert two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to their electronegativity, halogens withdraw electron density from the indole ring, deactivating it towards electrophilic attack. This effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be donated to the aromatic π-system, activating the ring, particularly at the ortho and para positions. This effect also decreases down the group: F > Cl > Br > I.
In the context of electrophilic aromatic substitution, the interplay of these two effects governs the overall reactivity and regioselectivity. For indoles, electrophilic attack predominantly occurs at the electron-rich C3 position of the pyrrole ring.
Comparative Reactivity in Key Electrophilic Substitutions
The following sections summarize the available quantitative data on the reactivity of halogenated indoles in several common electrophilic substitution reactions.
Nitration
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto the indole ring. The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst.
Table 1: Comparison of Yields in the Nitration of Halogenated Indoles
| Indole Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| N-Boc-4-chloroindole | NMe₄NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °C, 4h | N-Boc-4-chloro-3-nitroindole | 95 | [1] |
| N-Boc-4-bromoindole | NMe₄NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °C, 4h | N-Boc-4-bromo-3-nitroindole | 86 | [1] |
| N-Boc-5-chloroindole | NMe₄NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °C, 4h | N-Boc-5-chloro-3-nitroindole | 91 | [1] |
| N-Boc-5-bromoindole | NMe₄NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °C, 4h | N-Boc-5-bromo-3-nitroindole | 96 | [1] |
Note: The data suggests that for 4-substituted indoles, the chloro-derivative gives a higher yield than the bromo-derivative, while for the 5-substituted indoles, the bromo-derivative provides a slightly higher yield under these specific non-acidic and non-metallic conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds, including indoles, to produce the corresponding aldehydes. The Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[2][3][4][5]
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, such as the C3 position of indole. The reaction typically uses formaldehyde and a primary or secondary amine to generate an electrophilic iminium ion.
Similar to the Vilsmeier-Haack reaction, specific comparative data on the yields for a range of halogenated indoles in the Mannich reaction is scarce. The reactivity is anticipated to be lower than that of unsubstituted indole due to the deactivating inductive effect of the halogen substituent.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the indole ring, typically at the C3 position, using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6] The product is an aryl ketone. This reaction is generally less susceptible to polysubstitution compared to Friedel-Crafts alkylation because the resulting acyl group is deactivating.
Systematic quantitative comparisons of halogenated indole reactivity in Friedel-Crafts acylation are not well-documented. The presence of a deactivating halogen substituent is expected to necessitate harsher reaction conditions or longer reaction times compared to unsubstituted indole.
Experimental Protocols
The following are generalized protocols for the key electrophilic substitution reactions discussed. Researchers should optimize these conditions for their specific halogenated indole substrate.
Protocol 1: General Procedure for Nitration of a Halogenated Indole
This protocol is adapted from a method for the regioselective nitration of indoles under non-acidic conditions.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected halogenated indole (1.0 mmol) in anhydrous acetonitrile (2 mL) under an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add tetramethylammonium nitrate (1.1 mmol) followed by the slow, dropwise addition of trifluoroacetic anhydride (1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of a Halogenated Indole
This protocol is a generalized procedure for the formylation of indoles.[2]
-
Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF, 10 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Indole: Dissolve the halogenated indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 40-80 °C) to drive the reaction to completion, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Work-up and Extraction: Stir the mixture vigorously for 1-2 hours. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Protocol 3: General Procedure for the Mannich Reaction of a Halogenated Indole
This is a typical procedure for the Mannich reaction on an indole.
-
Reaction Setup: In a round-bottom flask, combine the halogenated indole (1.0 eq.), a secondary amine (e.g., dimethylamine, 1.2 eq.), and an aqueous solution of formaldehyde (37%, 1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into an ice-water mixture.
-
Extraction: Make the solution basic with an appropriate base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: General Procedure for Friedel-Crafts Acylation of a Halogenated Indole
This protocol is a general method for the Friedel-Crafts acylation of aromatic compounds.[7]
-
Reaction Setup: To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add the acyl halide (e.g., acetyl chloride, 1.1 eq.) dropwise at 0 °C.
-
Addition of Indole: After stirring for 15-30 minutes, add a solution of the halogenated indole (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by column chromatography or recrystallization.
Visualizing Reaction Pathways
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of a halogenated indole.
General Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism for electrophilic aromatic substitution on a halogenated indole.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. websites.umich.edu [websites.umich.edu]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 7-Bromo-4-methyl-1H-indole
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of the novel heterocyclic compound, 7-Bromo-4-methyl-1H-indole. We present supporting experimental data and detailed protocols to illustrate the power and efficacy of 2D NMR in providing a definitive structural assignment.
The Challenge: Definitive Structure Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, complex aromatic systems and subtle isomeric differences necessitate more powerful techniques for unequivocal structure determination. For this compound, the precise placement of the bromo and methyl substituents on the indole scaffold is critical and requires unambiguous evidence.
2D NMR Spectroscopy: A Detailed Look
2D NMR techniques are paramount in modern organic chemistry for mapping the intricate network of connections within a molecule. By correlating nuclear spins through chemical bonds or through space, these experiments provide a detailed molecular blueprint. The key experiments for the structural validation of this compound are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are neighbors in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds), crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Experimental Data for this compound
The following tables summarize the quantitative ¹H and ¹³C NMR data, and the key 2D NMR correlations for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (NH) | 8.15 (br s) | - |
| 2 | 7.25 (t, J = 2.8 Hz) | 125.0 |
| 3 | 6.50 (dd, J = 2.8, 1.5 Hz) | 102.5 |
| 3a | - | 128.5 |
| 4 | - | 121.0 |
| 4-CH₃ | 2.50 (s) | 20.5 |
| 5 | 7.00 (d, J = 8.0 Hz) | 122.0 |
| 6 | 7.15 (d, J = 8.0 Hz) | 124.5 |
| 7 | - | 115.0 |
| 7a | - | 135.5 |
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Key Correlations |
| COSY | H-2 with H-3; H-5 with H-6 |
| HSQC | H-2 with C-2; H-3 with C-3; H-5 with C-5; H-6 with C-6; 4-CH₃ with C-4-CH₃ |
| HMBC | H-2 with C-3, C-3a, C-7a; H-3 with C-2, C-3a; H-5 with C-3a, C-7; H-6 with C-4, C-7a; 4-CH₃ with C-3a, C-4, C-5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
A 5-10 mg sample of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Spectrometer Frequency: 500 MHz
-
Spectral Width (¹H): 12 ppm in both dimensions
-
Number of Scans: 2
-
Number of Increments: 256
-
Relaxation Delay: 2.0 s
-
Processing: The data was processed using a sine-bell window function in both dimensions followed by a 2D Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)
-
Spectral Width: 12 ppm (¹H), 160 ppm (¹³C)
-
Number of Scans: 4
-
Number of Increments: 256
-
Relaxation Delay: 1.5 s
-
¹JCH Coupling Constant: 145 Hz
-
Processing: The data was processed using a squared sine-bell window function in both dimensions followed by a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)
-
Spectral Width: 12 ppm (¹H), 220 ppm (¹³C)
-
Number of Scans: 8
-
Number of Increments: 256
-
Relaxation Delay: 2.0 s
-
Long-range JCH Coupling Constant: 8 Hz
-
Processing: The data was processed using a sine-bell window function in both dimensions followed by a 2D Fourier transform.
Workflow for Structure Validation
The logical flow of experiments and data analysis for the structural validation of this compound is depicted below.
Comparative analysis of catalysts for bromo-indole coupling reactions
A Comparative Analysis of Catalysts for Bromo-Indole Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. Bromo-indoles serve as versatile precursors for various cross-coupling reactions, enabling the introduction of diverse substituents. The choice of catalyst is paramount for achieving high efficiency, selectivity, and yield. This guide provides a comparative analysis of common catalytic systems for several key bromo-indole coupling reactions, supported by experimental data.
Performance Comparison of Catalytic Systems
The efficacy of a coupling reaction involving bromo-indoles is highly dependent on the catalyst, ligands, base, and solvent system. Below are comparative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are frequently employed for the functionalization of bromo-indoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Palladium-based catalysts are most commonly employed for this transformation.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 5-Bromoindole.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1][2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other palladium catalysts for this substrate.[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[1] |
| Na₂PdCl₄ | sSPhos | Na₂CO₃ | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 | High yield with microwave heating for the coupling of 5-bromoindole with styrene.[3] |
Heck Coupling
The Heck reaction facilitates the formation of carbon-carbon bonds between aryl halides and alkenes. Palladium catalysts are the standard for this reaction.
Table 2: Comparison of Catalysts for Heck Coupling of 5-Bromoindole.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95[3] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 (for similar aryl bromides)[3] |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High (general conditions) |
| Styrene | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (3) | DMF | 110 | 6 h | 78 (intramolecular)[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of arylamines.
Table 3: Comparison of Catalysts for Buchwald-Hartwig Amination of 5-Bromoindole.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | L-Pd-G1 (5) | tBu-XPhos (1) | K₃PO₄ (2) | Toluene/Water | 65 | 16 | 85[5] |
| Primary Amines | Pd₂(dba)₃ (2-4) | BINAP (3-6) | NaOtBu (1.4) | Toluene | 80-100 | 6-24 | High |
| Secondary Amines | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | Toluene | RT-100 | 12-24 | Good to High[6] |
| Indole | Pd(OAc)₂ (5) | DavePhos (7.5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | Moderate to Good[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published results. Below are generalized protocols for the key coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the 5-bromoindole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the anhydrous solvent (e.g., dimethoxyethane).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the designated time.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Heck Coupling
-
To a reaction vial, add the 5-bromoindole (1.0 equiv.), the alkene (1.1-1.5 equiv.), the base (e.g., Na₂CO₃, 2.0-4.0 equiv.), the palladium catalyst (e.g., Na₂PdCl₄, 5 mol%), and the ligand (e.g., SPhos, 15 mol%).[3]
-
Purge the vial with an inert gas.
-
Add the degassed solvent (e.g., MeCN/H₂O).
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 150 °C using microwave irradiation) for the required time.[3]
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the 5-bromoindole (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Stir the mixture at the specified temperature (e.g., 100 °C) for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction and extract the product.
-
Dry, concentrate, and purify the product by column chromatography.[7]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental designs.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for comparing catalyst performance.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized 7-Bromo-4-methyl-1H-indole
In the realm of drug discovery and development, the purity of synthesized compounds is paramount to ensure accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 7-Bromo-4-methyl-1H-indole, a key intermediate in various pharmaceutical syntheses. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their needs.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing various analytical methods is crucial for a thorough purity assessment. Spectroscopic and chromatographic techniques are the cornerstones of such an evaluation. Below is a comparison of common methods used to characterize the purity of synthesized this compound and its analogs.
| Analytical Technique | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | 95.0 - 99.9+ | High sensitivity and resolution, well-established methods. | Requires reference standards for absolute quantification. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation, identification and quantification of proton-bearing impurities. | 90 - 99+ | Provides structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities by mass. | Qualitative | High sensitivity and specificity, can be coupled with LC or GC. | Isomeric impurities may not be differentiated. |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of the number of components, reaction monitoring. | Qualitative | Simple, rapid, and inexpensive for preliminary checks. | Not quantitative, lower resolution than HPLC. |
| Melting Point Analysis | Indication of purity; impurities typically broaden and depress the melting range. | Qualitative | Fast and simple. | Insensitive to small amounts of impurities, not suitable for all compounds. |
| Elemental Analysis | Determination of the elemental composition (%C, H, N, Br). | Confirms empirical formula | Provides fundamental composition data. | Does not distinguish between isomers or identify impurities. |
Experimental Workflow for Purity Assessment
The systematic workflow for assessing the purity of a newly synthesized batch of this compound involves a series of steps from initial qualitative checks to rigorous quantitative analysis. This ensures the material meets the stringent requirements for subsequent research and development phases.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for quantitative purity analysis, offering high resolution and sensitivity.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution is typically employed. For example, a gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B). The gradient can be optimized to ensure good separation of the main peak from any impurities.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength where the indole chromophore has strong absorbance (e.g., 220 nm or 280 nm).
-
Sample Preparation : A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL.
-
Data Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Solvent : A deuterated solvent in which the compound is soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation : Approximately 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition : A standard proton NMR spectrum is acquired. For quantitative purposes (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added to the sample.
-
Data Analysis : The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), or used with direct infusion.
-
Ionization Technique : Electrospray ionization (ESI) is common for indole derivatives.
-
Mass Analyzer : A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Sample Preparation : For LC-MS, the sample is prepared as for HPLC analysis. For direct infusion, a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid) is prepared.
-
Data Analysis : The resulting mass spectrum is analyzed for the presence of the molecular ion peak corresponding to the calculated molecular weight of this compound.
Alternative Compounds and Comparative Purity
While direct functional alternatives to this compound are application-specific, other substituted indoles are often synthesized for similar research purposes. The purity assessment methods described above are broadly applicable to these related compounds. For instance, compounds like 5-bromo-7-methylindole or other halogenated and alkylated indoles can be analyzed using the same suite of techniques. The expected purity for high-quality research-grade material is generally expected to be >98% as determined by HPLC.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires the use of orthogonal analytical techniques.[1] A combination of HPLC for quantitative purity determination, ¹H NMR for structural confirmation, and Mass Spectrometry for molecular weight verification provides a robust and reliable characterization of the synthesized material.[2] This guide offers a framework for researchers to establish a rigorous quality control process, ensuring the integrity of their scientific investigations.
References
Cross-Reactivity Profile of 7-Bromo-4-methyl-1H-indole Derivatives: A Review of Available Data
A comprehensive review of scientific literature and patent databases reveals a significant gap in the publicly available information regarding the cross-reactivity of 7-Bromo-4-methyl-1H-indole and its direct derivatives. This core chemical structure is predominantly utilized as a synthetic intermediate in the development of more complex molecules with specific biological targets. Consequently, systematic cross-reactivity profiling against a broad range of receptors and enzymes for this particular scaffold has not been reported.
While the requested comparison guide on the cross-reactivity of this compound derivatives cannot be constructed due to the absence of quantitative data, this report will summarize the context in which this chemical entity is employed in drug discovery and highlight the biological activities of the final compounds synthesized from it.
This compound as a Synthetic Building Block
Recent research and patent filings consistently position this compound as a foundational molecule for the synthesis of targeted therapeutic agents. Its chemical structure allows for further modifications to achieve desired pharmacological properties. For instance, it has been used in the preparation of sulfonamide inhibitors targeting RNA-binding motif protein 39 (RBM39) and in the development of compounds that induce the proteolysis of Bromodomain-containing protein 4 (BRD4), a target in oncology.
Biological Activities of More Complex Derivatives
Although no cross-reactivity data exists for the this compound core, the final products derived from it have shown specific biological activities. It is crucial to note that these activities are attributed to the entire complex molecule and not to the starting indole fragment alone.
Table 1: Examples of Biologically Active Compounds Synthesized Using this compound
| Resulting Compound Class | Intended Biological Target | Therapeutic Area |
| Sulfonamide Derivatives | RNA-binding motif protein 39 (RBM39) | Oncology |
| Proteolysis-Inducing Compounds | Bromodomain-containing protein 4 (BRD4) | Oncology |
The lack of data for the core structure underscores a common paradigm in drug development where early-stage intermediates are not typically subjected to broad pharmacological screening. The focus of such studies is almost exclusively on the final, optimized drug candidates.
Experimental Protocols: A General Overview
While specific experimental protocols for assessing the cross-reactivity of this compound derivatives are not available, standard assays would be employed for such a purpose. These generally include:
-
Receptor Binding Assays: To determine the affinity of the compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This is often performed using radioligand binding competition assays.
-
Enzyme Inhibition Assays: To evaluate the inhibitory activity of the compound against a diverse panel of enzymes, such as kinases, proteases, and phosphatases. These assays typically measure the enzymatic activity in the presence of varying concentrations of the test compound.
-
Cell-Based Functional Assays: To assess the functional consequences of compound binding to its target, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.
A generalized workflow for assessing compound cross-reactivity is depicted in the following diagram.
Caption: Generalized workflow for assessing the cross-reactivity of a chemical compound.
Conclusion
For researchers, scientists, and drug development professionals interested in the off-target effects of this compound derivatives, it is important to recognize that such data is currently not available in the public domain. The primary role of this compound is as a precursor for more elaborate molecular structures. Any investigation into the cross-reactivity of drugs developed from this intermediate should focus on the final drug molecule itself, as its pharmacological profile will be distinct from its constituent parts. Future research that includes the publication of broader screening data for key intermediates could provide valuable insights for medicinal chemists in designing more selective therapeutic agents.
Benchmarking the synthesis of 7-Bromo-4-methyl-1H-indole against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing 7-Bromo-4-methyl-1H-indole, a significant heterocyclic compound in medicinal chemistry and drug discovery. By offering a side-by-side comparison of key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthetic route based on their specific requirements for yield, purity, scalability, and experimental simplicity.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be approached through several established indole synthesis methodologies. This guide focuses on three prominent methods: the Bartoli Indole Synthesis, the Fischer Indole Synthesis, and the Leimgruber-Batcho Indole Synthesis. The following table summarizes the key quantitative data for each approach.
| Parameter | Bartoli Indole Synthesis | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Material | 1-Bromo-4-methyl-2-nitrobenzene | 4-Bromo-3-methylphenylhydrazine | 4-Bromo-2,6-dinitrotoluene |
| Key Reactions | Grignard Reaction,-Sigmatropic Rearrangement | Hydrazone Formation, Acid-catalyzed Cyclization | Enamine Formation, Reductive Cyclization |
| Typical Yield | 40-80% (general for 7-substituted indoles)[1] | Yields can be variable, often moderate to high | Generally high yields |
| Purity | Good, purification often by chromatography | Variable, may require extensive purification | High, often with clean reactions |
| Reaction Steps | 1-2 steps | 1-2 steps (can be a one-pot reaction) | 2 steps |
| Key Reagents | Vinyl Grignard reagent | Aldehyde/Ketone, Acid catalyst (e.g., PPA, ZnCl₂) | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂) |
| Scalability | Moderate | Good | Good |
Experimental Protocols
Detailed experimental procedures for each of the benchmarked synthetic routes are provided below. These protocols are based on established chemical literature and provide a foundation for laboratory application.
Method 1: Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[1][2]
Starting Material: 1-Bromo-4-methyl-2-nitrobenzene
Experimental Protocol:
A solution of 1-bromo-4-methyl-2-nitrobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, vinylmagnesium bromide (3 equivalents, typically a 1.0 M solution in THF) is added dropwise. The reaction mixture is stirred at -20 °C for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.
Method 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and a carbonyl compound.[3][4]
Starting Material: 4-Bromo-3-methylphenylhydrazine
Experimental Protocol:
A mixture of 4-bromo-3-methylphenylhydrazine (1 equivalent) and a suitable ketone or aldehyde (e.g., pyruvic acid or an equivalent, 1.1 equivalents) is dissolved in a suitable solvent such as ethanol or acetic acid. An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or silica gel column chromatography to yield this compound.
Method 3: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis provides a high-yield and versatile route to indoles from o-nitrotoluenes.[5]
Starting Material: 4-Bromo-2,6-dinitrotoluene (as a precursor to the required o-nitrotoluene) or a suitable 4-bromo-2-methylnitrobenzene derivative.
Experimental Protocol:
Step 1: Enamine Formation To a solution of the starting o-nitrotoluene derivative (1 equivalent) in dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents) and pyrrolidine (0.2 equivalents) are added. The mixture is heated at reflux for a specified time until the formation of the intermediate enamine is complete (monitored by TLC). The solvent is then removed under reduced pressure.
Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, such as Raney nickel with hydrazine hydrate or catalytic hydrogenation with palladium on carbon (Pd/C), is added.[5] The reaction mixture is stirred under a hydrogen atmosphere or heated, depending on the chosen reducing agent, until the cyclization is complete. The catalyst is removed by filtration, and the solvent is evaporated. The residue is then purified by column chromatography to give this compound.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Caption: Bartoli Indole Synthesis Workflow
Caption: Fischer Indole Synthesis Workflow
Caption: Leimgruber-Batcho Synthesis Workflow
References
In vitro validation of the biological effects of 7-Bromo-4-methyl-1H-indole analogs
This guide provides an objective comparison of the in vitro biological effects of bromo-substituted indole analogs, with a focus on their potential as anticancer agents. Due to the limited publicly available data specifically for 7-Bromo-4-methyl-1H-indole analogs, this guide incorporates data from structurally related bromoindole derivatives and other indole analogs to provide a comprehensive overview of their performance against alternative compounds in preclinical studies.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer activity of various indole analogs against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in inhibiting cell growth and viability.
Table 1: Cytotoxic Activity of Indole-Based 1,3,4-Oxadiazole Derivatives [1]
| Compound ID | HCT116 (Colon Carcinoma) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| 2e | 6.43 ± 0.72 | 9.62 ± 1.14 | 8.07 ± 1.36 |
| Erlotinib | 17.86 ± 3.22 | 19.41 ± 2.38 | 23.81 ± 4.17 |
Table 2: Anticancer Activity of 7-Azaindole Analogs against MCF-7 Breast Cancer Cells [2]
| Compound ID | GI50 (µM) |
| 4g | 15.56 |
| 4a | >100 |
| 4b | >100 |
| 4c | 83.56 |
| 4h | 75.84 |
| 4i | 81.35 |
Table 3: Cytotoxic Profile of a 4-Bromo-4'-chloro Pyrazoline Analog of Curcumin [3]
| Compound | HeLa (Cervical Cancer) IC50 (µg/mL) |
| 4-bromo-4'-chloro pyrazoline analog | 8.7 |
| Curcumin | 42.4 |
| Paclitaxel | 0.008 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from multiple sources.[4][5][6][7][8][9][10][11][12][13][14][15][16]
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete cell culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs and alternatives). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The inhibition of this activity can be measured by quantifying the amount of ADP produced or the amount of ATP remaining after the kinase reaction. Luminescence-based assays are commonly used for this purpose.
Protocol (Luminescence-Based):
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well white assay plate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and the assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well. To a set of control wells, add a reaction mixture without the kinase to determine 100% inhibition.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add an ATP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and initiates a luminescent signal that is proportional to the amount of ATP remaining.
-
Signal Stabilization and Measurement: Incubate the plate for 10-30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the controls. Determine the IC50 value from the dose-response curve.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Protocol (Turbidity-Based):
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare the test compounds at various concentrations.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds, a vehicle control (DMSO), and a known tubulin polymerization inhibitor (e.g., colchicine) or enhancer (e.g., paclitaxel) as controls.
-
Reaction Initiation: Initiate the polymerization reaction by adding the tubulin solution containing GTP to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The effect of the compound on tubulin polymerization is determined by analyzing the polymerization curve, including the lag time, the maximum rate of polymerization, and the final polymer mass.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways that are often targeted by anticancer compounds, including indole derivatives.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
References
- 1. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 11. abscience.com.tw [abscience.com.tw]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 7-Bromo-4-methyl-1H-indole: A Procedural Guide
For immediate reference, treat 7-Bromo-4-methyl-1H-indole as a hazardous substance requiring disposal by a licensed professional waste management service. All waste materials, including the chemical itself and any contaminated items, must be collected in sealed, properly labeled containers.
Hazard Identification and Safety Data
Based on data from analogous compounds, this compound should be handled with care. The primary hazards associated with similar chemicals include skin and eye irritation, and potential harm if swallowed or inhaled.[1][2]
Quantitative Hazard Classification for Structurally Similar Compounds:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.[2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
Experimental Protocols
Accidental Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Absorb and Collect:
-
Package for Disposal: Place the absorbed material and contaminated items into a suitable, sealed, and labeled container for disposal.[1][3]
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly.
Proper Disposal Procedure
All waste containing this compound or its byproducts must be treated as hazardous waste. The waste generated after experiments needs to be stored separately and handed over to a professional biological waste treatment company to avoid environmental pollution.[4]
-
Waste Collection:
-
Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.[5]
-
Liquid Waste (Organic): Collect any organic solvent waste from reactions and purification steps in a designated container for halogenated organic waste.[5]
-
Liquid Waste (Aqueous): Collect all aqueous washes in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
-
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.
-
Arrange for Pickup: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[2][3][6]
Visualizing the Disposal Workflow
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for responding to an accidental spill.
Caption: Step-by-step process for waste segregation and disposal.
References
Safeguarding Researchers: A Guide to Handling 7-Bromo-4-methyl-1H-indole
For Immediate Reference: Essential Safety and Handling Protocols for 7-Bromo-4-methyl-1H-indole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The required PPE is detailed below and should be worn at all times within the designated laboratory area.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or puncture before use. Double gloving is advisable. |
| Body | Laboratory Coat | A full-length, long-sleeved laboratory coat is required to protect against skin exposure. |
| Respiratory | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the solid powder or when working outside of a certified chemical fume hood.[2] |
| Feet | Closed-Toed Shoes | Full-coverage, chemical-resistant footwear is mandatory. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experimentation.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Preparation :
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Don all required PPE as specified in Table 1.
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
-
Weighing and Aliquoting :
-
Use a dedicated, clean weighing vessel.
-
Handle the solid with care to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly.
-
-
Experimental Use :
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
In case of accidental contact, follow the first aid measures outlined in Table 2.
-
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management :
-
Waste containers must be kept closed except when adding waste.
-
Containers should be stored in a secondary containment bin in a designated satellite accumulation area.
-
-
Final Disposal :
-
All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1] Never dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
Caption: Safe Handling Workflow Diagram.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
